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  • Product: Ethyl morpholine-4-carboxylate
  • CAS: 6976-49-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Ethyl Morpholine-4-carboxylate

This guide provides a comprehensive overview of the synthesis of ethyl morpholine-4-carboxylate, a valuable carbamate intermediate in drug development and organic synthesis. Designed for researchers, chemists, and proces...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis of ethyl morpholine-4-carboxylate, a valuable carbamate intermediate in drug development and organic synthesis. Designed for researchers, chemists, and process development professionals, this document delves into the core chemical principles, offers a field-proven experimental protocol, and discusses the critical parameters that ensure a successful and high-purity synthesis.

Introduction and Strategic Overview

Ethyl morpholine-4-carboxylate, also known as N-(Ethoxycarbonyl)morpholine, serves as a key building block in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry. Its synthesis is a fundamental example of nucleophilic acyl substitution, a cornerstone reaction in organic chemistry.

The most direct and widely employed pathway for the synthesis of this compound is the acylation of morpholine with ethyl chloroformate. This method is favored for its high efficiency, relatively mild conditions, and the ready availability of the starting materials.

Core Reaction Principle:

The synthesis hinges on the nucleophilic attack of the secondary amine (morpholine) on the electrophilic carbonyl carbon of ethyl chloroformate. This reaction forms a tetrahedral intermediate which then collapses, expelling a chloride ion. A base is required to neutralize the hydrochloric acid generated in situ, driving the reaction to completion.

Mechanistic Pathway and Rationale for Reagent Selection

Understanding the reaction mechanism is paramount to troubleshooting and optimizing the synthesis. The process can be visualized as a two-step nucleophilic acyl substitution.

Synthesis_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination & Neutralization Morpholine Morpholine (Nucleophile) Tetrahedral Tetrahedral Intermediate Morpholine->Tetrahedral EtChloroformate Ethyl Chloroformate (Electrophile) Triethylamine Triethylamine (Base) Byproduct Triethylammonium Chloride (Salt Byproduct) Triethylamine->Byproduct Product Ethyl Morpholine-4-carboxylate Tetrahedral->Product

Caption: Reaction mechanism for the synthesis of Ethyl Morpholine-4-carboxylate.

Key Experimental Choices and Their Causality:

  • Nucleophile: Morpholine is a cyclic secondary amine. The nitrogen atom possesses a lone pair of electrons, making it an effective nucleophile to attack the electron-deficient carbonyl carbon of ethyl chloroformate.

  • Acylating Agent: Ethyl chloroformate is a highly reactive acylating agent. The electron-withdrawing chlorine and ethoxy groups increase the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.

  • Base: A non-nucleophilic organic base, such as triethylamine (Et₃N), is crucial. Its primary role is to scavenge the hydrochloric acid (HCl) produced during the reaction. The formation of triethylammonium chloride, a salt that precipitates from many organic solvents, effectively removes HCl from the equilibrium and prevents the protonation of the morpholine starting material, which would render it non-nucleophilic.

  • Solvent: A dry, aprotic solvent like dichloromethane (CH₂Cl₂) is ideal. It readily dissolves the reactants but is unreactive towards them. Its low boiling point also facilitates easy removal during the work-up phase.

  • Temperature: The reaction is typically initiated at a low temperature (0 °C). This is a critical control measure to manage the exothermic nature of the acylation reaction, preventing potential side reactions and ensuring selectivity.

Detailed Experimental Protocol

This protocol is a robust, self-validating procedure for the synthesis of ethyl morpholine-4-carboxylate.

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Ice bath.

  • Standard laboratory glassware for work-up and distillation.

  • Rotary evaporator.

  • Vacuum distillation apparatus.

Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Morpholine87.1234.8 g (34.6 mL)0.401.0
Ethyl Chloroformate108.5245.6 g (39.8 mL)0.421.05
Triethylamine101.1942.5 g (58.6 mL)0.421.05
Dichloromethane (DCM)-400 mL--
1M Hydrochloric Acid-100 mL--
Saturated NaHCO₃-100 mL--
Brine-100 mL--
Anhydrous MgSO₄----

Procedure:

  • Reaction Setup: To a dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, add morpholine (34.8 g, 0.40 mol) and dichloromethane (400 mL).

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (42.5 g, 0.42 mol) to the cooled solution.

  • Addition of Ethyl Chloroformate: Add ethyl chloroformate (45.6 g, 0.42 mol) dropwise via the dropping funnel over a period of 1 hour, ensuring the internal temperature is maintained below 5 °C. A white precipitate of triethylammonium chloride will form during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3 hours.

  • Quenching and Work-up:

    • Cool the reaction mixture again to 0 °C and quench by the slow addition of 100 mL of water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 100 mL of 1M HCl to remove any unreacted triethylamine and morpholine[1], 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, and finally with 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil is purified by vacuum distillation.

    • Assemble a vacuum distillation apparatus and distill the crude product. Collect the fraction boiling at 98-100 °C at a pressure of 15 mmHg.

  • Product Characterization: The final product should be a colorless liquid. A typical yield is in the range of 85-95%.

Data Presentation and Characterization

Quantitative Data Summary:

ParameterValueSource
Typical Yield 85-95%General laboratory experience
Boiling Point 98-100 °C / 15 mmHgGeneral laboratory experience
Density 1.091 g/mL at 25 °CCommercial Data
Refractive Index (n20/D) 1.459Commercial Data

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃): δ 4.18 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.65 (t, J = 5.0 Hz, 4H, morpholine -OCH₂-), 3.45 (t, J = 5.0 Hz, 4H, morpholine -NCH₂-), 1.28 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).

  • ¹³C NMR (CDCl₃): δ 155.5 (C=O), 66.5 (-OCH₂-), 61.5 (-OCH₂CH₃), 44.5 (-NCH₂-), 14.6 (-CH₃).

  • IR (neat, cm⁻¹): 2970, 2860 (C-H), 1700 (C=O, strong carbamate stretch), 1240 (C-O), 1115 (C-O-C).

Safety and Handling Precautions

  • Morpholine: Corrosive and flammable. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ethyl Chloroformate: Highly toxic, corrosive, and lachrymatory. This reagent must be handled with extreme care in a fume hood. Ensure no contact with skin or eyes and avoid inhaling vapors.

  • Triethylamine: Flammable liquid with a strong odor. Handle in a fume hood.

  • Dichloromethane: Volatile and a suspected carcinogen. All handling should be performed in a fume hood.

  • The initial reaction is exothermic and requires careful temperature control to prevent it from running away.

Conclusion

The synthesis of ethyl morpholine-4-carboxylate via the acylation of morpholine with ethyl chloroformate is a reliable and high-yielding procedure. Success hinges on careful control of the reaction temperature, the use of a suitable base and aprotic solvent, and a meticulous aqueous work-up to remove byproducts and unreacted starting materials. The final purification by vacuum distillation yields a product of high purity suitable for subsequent applications in research and development. This guide provides the necessary detail for chemists to confidently and safely execute this important transformation.

References

  • AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s(Supplement)), 0253.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Myers, A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to Ethyl Morpholine-4-carboxylate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its ability to impart favorable physicochemical and pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] Its incorporation into drug candidates often leads to enhanced solubility, metabolic stability, and overall druglikeness.[3] Ethyl morpholine-4-carboxylate, a key derivative, serves as a versatile building block in the synthesis of a wide array of complex organic molecules and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of ethyl morpholine-4-carboxylate, detailing its fundamental properties, a robust synthetic protocol, in-depth spectroscopic analysis, and its applications in the realm of drug discovery and development.

Core Molecular Attributes

Ethyl morpholine-4-carboxylate, also known as N-(Ethoxycarbonyl)morpholine, is a stable, liquid organic compound. Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₁₃NO₃[4]
Molecular Weight 159.18 g/mol [4]
CAS Number 6976-49-4[4]
Appearance Liquid[4]
Density 1.091 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.459[4]

Synthesis of Ethyl Morpholine-4-carboxylate

The synthesis of ethyl morpholine-4-carboxylate is most commonly achieved through the N-acylation of morpholine with ethyl chloroformate. This reaction is a classic example of a Schotten-Baumann reaction, where an amine is acylated in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme

Synthesis of Ethyl Morpholine-4-carboxylate morpholine Morpholine plus1 + ethyl_chloroformate Ethyl Chloroformate arrow1 Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) product Ethyl Morpholine-4-carboxylate plus2 + byproduct Triethylamine Hydrochloride

Caption: General reaction scheme for the synthesis of ethyl morpholine-4-carboxylate.

Experimental Protocol

This protocol provides a robust and scalable method for the synthesis of ethyl morpholine-4-carboxylate.

Materials:

  • Morpholine

  • Ethyl chloroformate

  • Triethylamine (or other suitable base like pyridine or aqueous sodium hydroxide)

  • Dichloromethane (DCM) (or other suitable aprotic solvent like diethyl ether or tetrahydrofuran)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve morpholine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane. Cool the solution to 0 °C in an ice bath. The use of a slight excess of triethylamine ensures complete neutralization of the HCl generated during the reaction.

  • Addition of Ethyl Chloroformate: Add ethyl chloroformate (1.05 equivalents) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 5 °C. The slow, controlled addition is crucial to manage the exothermic nature of the reaction and prevent the formation of side products.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting morpholine is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities, and then with brine to reduce the water content in the organic layer.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • The resulting crude product can be purified by vacuum distillation to yield pure ethyl morpholine-4-carboxylate as a colorless liquid.

Self-Validation and Causality:

  • Choice of Base: Triethylamine is a common choice due to its suitable basicity to scavenge the generated HCl and its volatility, which facilitates its removal during work-up. An inorganic base like sodium hydroxide can also be used in a biphasic system.

  • Solvent Selection: Dichloromethane is an excellent solvent for this reaction as it is inert to the reactants and readily dissolves both the starting materials and the product.

  • Temperature Control: Maintaining a low temperature during the addition of the highly reactive ethyl chloroformate minimizes the potential for side reactions, such as the formation of ureas from the reaction of the product with any remaining morpholine.

  • Aqueous Work-up: The washing steps are critical for removing the triethylamine hydrochloride salt and any unreacted starting materials or byproducts, ensuring the purity of the final product.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized ethyl morpholine-4-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group and the morpholine ring protons.

    • A triplet at approximately 1.2 ppm (3H) corresponding to the methyl protons of the ethyl group.

    • A quartet at approximately 4.1 ppm (2H) corresponding to the methylene protons of the ethyl group.

    • Two multiplets in the range of 3.4-3.7 ppm (8H) corresponding to the methylene protons of the morpholine ring. The protons adjacent to the nitrogen will be slightly downfield compared to those adjacent to the oxygen.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for each carbon environment.

    • A peak around 14 ppm for the methyl carbon of the ethyl group.

    • A peak around 61 ppm for the methylene carbon of the ethyl group.

    • Peaks around 44 ppm and 66 ppm for the methylene carbons of the morpholine ring.

    • A peak around 155 ppm for the carbonyl carbon of the carboxylate group.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band characteristic of the carbonyl group in the carboxylate ester.

  • C=O Stretch: A strong, sharp peak in the region of 1700-1720 cm⁻¹. This is a definitive indicator of the carbonyl group.

  • C-O Stretch: Strong bands in the region of 1250-1000 cm⁻¹ corresponding to the C-O stretching vibrations of the ester and the ether linkages within the morpholine ring.

  • C-H Stretch: Peaks in the region of 2850-3000 cm⁻¹ due to the C-H stretching of the methylene and methyl groups.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak ([M]⁺) at m/z = 159. The fragmentation pattern would be expected to show characteristic losses.

  • Loss of the ethoxy group (-OCH₂CH₃): A fragment ion at m/z = 114.

  • Loss of the ethyl group (-CH₂CH₃): A fragment ion at m/z = 130.

  • Fragmentation of the morpholine ring: Various smaller fragments corresponding to the breakdown of the heterocyclic ring.

Applications in Research and Drug Development

The morpholine moiety is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive compounds.[1][5] Ethyl morpholine-4-carboxylate serves as a key intermediate for introducing this valuable pharmacophore.

Role as a Synthetic Building Block

Ethyl morpholine-4-carboxylate is a versatile precursor for the synthesis of more complex molecules. The ethoxycarbonyl group can be:

  • Hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.

  • Reduced to a hydroxymethyl group.

  • Reacted with Grignard reagents to introduce new carbon-carbon bonds.

This reactivity allows for the elaboration of the morpholine scaffold into a diverse range of derivatives for screening in drug discovery programs.

Improving Pharmacokinetic Properties

The morpholine ring is known to enhance the aqueous solubility and metabolic stability of drug candidates.[2][3] By incorporating the morpholine moiety via intermediates like ethyl morpholine-4-carboxylate, medicinal chemists can fine-tune the pharmacokinetic profile of a lead compound to improve its absorption, distribution, metabolism, and excretion (ADME) properties.

Workflow for Utilizing Ethyl Morpholine-4-carboxylate in Drug Discovery

Drug_Discovery_Workflow start Identify Lead Compound with Poor PK Properties synthesis Synthesize Analogs using Ethyl Morpholine-4-carboxylate as a Building Block start->synthesis screening In Vitro Screening (Potency, Selectivity) synthesis->screening adme ADME Profiling (Solubility, Stability, Permeability) screening->adme optimization Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analysis adme->optimization optimization->synthesis Iterative Optimization in_vivo In Vivo Efficacy and Toxicology Studies optimization->in_vivo candidate Preclinical Candidate Selection in_vivo->candidate

Caption: A representative workflow illustrating the use of ethyl morpholine-4-carboxylate in lead optimization.

Safety and Handling

Ethyl morpholine-4-carboxylate is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[4] Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

Ethyl morpholine-4-carboxylate is a valuable and versatile chemical entity with significant applications in organic synthesis and medicinal chemistry. Its straightforward synthesis, combined with the beneficial properties imparted by the morpholine scaffold, makes it an important tool for researchers and drug development professionals. A thorough understanding of its synthesis, characterization, and reactivity is crucial for its effective utilization in the creation of novel and improved therapeutic agents.

References

  • Matralis, A. N., & Kourounakis, A. P. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Chemistry Research, 28(7), 983–1005.
  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020).
  • Hartman, G. D., & Weinstock, L. M. (1979).
  • Google Patents. (n.d.). Process for preparing N-formyl morpholine.
  • Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
  • Singh, G. K., & Singh, P. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(3), 223-247.
  • Google Patents. (n.d.). Method for preparing morpholine and monoethylamine by using N-ethyl morpholine.
  • ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Chemical Structure of Ethyl morpholine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of Ethyl morpholine-4-carboxylate, a heterocyclic compound...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl morpholine-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We will delve into its core structural features, spectroscopic signature, synthesis, and its role as a valuable scaffold in the development of novel therapeutics.

Core Molecular Structure and Physicochemical Properties

Ethyl morpholine-4-carboxylate, also known by its synonym N-(Ethoxycarbonyl)morpholine, is a derivative of morpholine where the hydrogen atom on the nitrogen is substituted with an ethoxycarbonyl group. This substitution significantly influences the electron density of the morpholine ring and its overall chemical properties.

Structural Identifiers

A clear identification of this molecule is paramount for any research and development endeavor. The key identifiers are summarized in the table below.

IdentifierValue
IUPAC Name Ethyl morpholine-4-carboxylate
Synonyms N-(Ethoxycarbonyl)morpholine, Morpholine-4-carboxylic acid ethyl ester
CAS Number 6976-49-4[1]
Molecular Formula C₇H₁₃NO₃[1]
Molecular Weight 159.18 g/mol [1]
Canonical SMILES CCOC(=O)N1CCOCC1
InChI InChI=1S/C7H13NO3/c1-2-11-7(9)8-3-5-10-6-4-8/h2-6H2,1H3[1]
InChIKey RTBBWCJKGBZVGL-UHFFFAOYSA-N[1]
Physicochemical Characteristics

The physicochemical properties of Ethyl morpholine-4-carboxylate are crucial for its handling, reaction setup, and for predicting its behavior in biological systems.

PropertyValueSource
Physical Form Liquid[1]Sigma-Aldrich
Density 1.091 g/mL at 25 °C[1]Sigma-Aldrich
Refractive Index (n20/D) 1.459[1]Sigma-Aldrich
Flash Point 107.2 °C (225.0 °F)[1]Sigma-Aldrich

Synthesis and Mechanistic Insights

The most common and straightforward synthesis of Ethyl morpholine-4-carboxylate involves the N-acylation of morpholine with ethyl chloroformate. This reaction is a classic example of a nucleophilic acyl substitution.

Synthetic Protocol: N-acylation of Morpholine

Objective: To synthesize Ethyl morpholine-4-carboxylate from morpholine and ethyl chloroformate.

Materials:

  • Morpholine

  • Ethyl chloroformate

  • Triethylamine (or another suitable base)

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve morpholine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add ethyl chloroformate (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting morpholine.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to afford the crude Ethyl morpholine-4-carboxylate.

  • Purify the crude product by vacuum distillation to obtain the pure liquid.

Reaction Mechanism

The synthesis proceeds through a well-established nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. The presence of a base, such as triethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction, thus driving the equilibrium towards the product.

Synthesis_of_Ethyl_morpholine-4-carboxylate morpholine Morpholine (Nucleophile) intermediate Tetrahedral Intermediate morpholine->intermediate Nucleophilic Attack ethyl_chloroformate Ethyl Chloroformate (Electrophile) ethyl_chloroformate->intermediate product Ethyl morpholine-4-carboxylate intermediate->product Chloride leaves hcl HCl salt Triethylamine Hydrochloride base Triethylamine (Base) base->hcl Neutralization

Caption: Reaction mechanism for the synthesis of Ethyl morpholine-4-carboxylate.

Spectroscopic Characterization

The structural elucidation of Ethyl morpholine-4-carboxylate is confirmed through various spectroscopic techniques. The expected spectral data are detailed below, providing a reference for researchers to verify the identity and purity of their synthesized compound.

¹H NMR Spectroscopy (Proton NMR)

The ¹H NMR spectrum provides information about the different types of protons and their connectivity within the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.15Quartet (q)2H-O-CH₂ -CH₃
~3.65Triplet (t)4H-N-CH₂-CH₂ -O-
~3.45Triplet (t)4H-N-CH₂ -CH₂-O-
~1.25Triplet (t)3H-O-CH₂-CH₃

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
~155C =O (Carbonyl)
~66-N-CH₂-CH₂ -O-
~61-O-CH₂ -CH₃
~44-N-CH₂ -CH₂-O-
~14-O-CH₂-CH₃

Note: Chemical shifts are approximate and can vary depending on the solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~2980-2850Medium-StrongC-H stretching (alkane)
~1700StrongC=O stretching (carbamate)
~1240StrongC-N stretching
~1115StrongC-O-C stretching (ether)

The strong absorption band around 1700 cm⁻¹ is a characteristic feature of the carbonyl group in the carbamate linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): m/z = 159

  • Major Fragments: Fragmentation is expected to occur via cleavage of the ethyl group (loss of C₂H₅, m/z = 130), loss of the ethoxy group (loss of OC₂H₅, m/z = 114), and fragmentation of the morpholine ring.

Mass_Spec_Fragmentation M [M]⁺˙ m/z = 159 F1 [M - C₂H₅]⁺ m/z = 130 M->F1 - C₂H₅ F2 [M - OC₂H₅]⁺ m/z = 114 M->F2 - OC₂H₅ F3 Morpholine Ring Fragments M->F3 Ring Cleavage

Caption: Predicted mass spectrometry fragmentation of Ethyl morpholine-4-carboxylate.

Reactivity and Applications in Drug Development

The morpholine moiety is considered a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties, metabolic stability, and its ability to engage in various biological interactions.[2] Ethyl morpholine-4-carboxylate serves as a key building block for introducing this valuable scaffold into more complex molecules.

Chemical Reactivity

The reactivity of Ethyl morpholine-4-carboxylate is dominated by the carbamate functional group. The nitrogen atom is significantly less nucleophilic than in morpholine itself due to the electron-withdrawing effect of the adjacent carbonyl group. Key reactions include:

  • Hydrolysis: The carbamate can be hydrolyzed under acidic or basic conditions to yield morpholine, ethanol, and carbon dioxide.

  • Reduction: The carbonyl group can be reduced, although this is less common than reactions at other positions in a larger molecule.

  • Nucleophilic Attack: While the nitrogen is not strongly nucleophilic, the carbonyl carbon is susceptible to attack by strong nucleophiles.

Role in Drug Discovery and Development

The morpholine ring is a common feature in a wide range of biologically active compounds, including approved drugs. Its presence can improve aqueous solubility, metabolic stability, and pharmacokinetic profiles of drug candidates.[2] Ethyl morpholine-4-carboxylate is a versatile reagent for introducing the morpholine moiety, often with the carbamate acting as a protecting group or a linker.

The morpholine scaffold is found in drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents.[3] For instance, derivatives of quinoline-4-carboxamide containing morpholine have been investigated as potent antimalarial agents.[4] The ability of the morpholine oxygen to act as a hydrogen bond acceptor is often crucial for the biological activity of these compounds.

Safety, Handling, and Storage

As a chemical reagent, proper handling and storage of Ethyl morpholine-4-carboxylate are essential to ensure laboratory safety.

  • Hazard Classification: It is classified as Acute Toxicity, Oral (Category 4), with the hazard statement H302: Harmful if swallowed.[1]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and sources of ignition.[5]

Conclusion

Ethyl morpholine-4-carboxylate is a fundamentally important heterocyclic compound with a well-defined chemical structure and predictable reactivity. Its straightforward synthesis and the valuable physicochemical properties imparted by the morpholine scaffold make it an indispensable tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its spectroscopic characteristics is crucial for its unambiguous identification and quality control in synthetic applications.

References

  • Matralis, A. N., & Kourounakis, A. P. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Chemistry Research, 28(10), 1541-1568.
  • Baragana, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9672-9685.
  • Sharma, P. K., & Kumar, A. (2024).

Sources

Exploratory

An In-depth Technical Guide to N-(Ethoxycarbonyl)morpholine: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract N-(Ethoxycarbonyl)morpholine, also known as ethyl morpholine-4-carboxylate, is a key heterocyclic building block in modern medicinal chemistry. Its...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Ethoxycarbonyl)morpholine, also known as ethyl morpholine-4-carboxylate, is a key heterocyclic building block in modern medicinal chemistry. Its unique structural features, combining the versatile morpholine scaffold with a stabilizing ethoxycarbonyl group, render it a valuable synthon for the development of novel therapeutic agents. This guide provides a comprehensive overview of the fundamental properties, synthesis, spectroscopic characterization, reactivity, and applications of N-(Ethoxycarbonyl)morpholine, offering a critical resource for researchers engaged in drug discovery and development.

Introduction: The Strategic Importance of the Morpholine Scaffold

The morpholine moiety is a privileged structure in medicinal chemistry, prized for its favorable physicochemical properties that often translate to improved pharmacokinetic profiles in drug candidates.[1][2] The inclusion of a morpholine ring can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability.[1] Furthermore, its flexible chair-like conformation allows it to act as a versatile scaffold, presenting appended functionalities in precise three-dimensional orientations for optimal target engagement.[1] N-functionalization of the morpholine nitrogen is a common strategy to introduce diverse pharmacophoric elements. The introduction of an ethoxycarbonyl group to form N-(Ethoxycarbonyl)morpholine serves to modulate the basicity of the nitrogen atom and provides a stable, yet reactive handle for further synthetic transformations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-(Ethoxycarbonyl)morpholine is essential for its effective use in synthesis and formulation.

PropertyValueSource
Chemical Formula C₇H₁₃NO₃[3]
Molecular Weight 159.18 g/mol [3]
CAS Number 6976-49-4[3]
Appearance Liquid
Density 1.091 g/mL at 25 °C[4]
Refractive Index n20/D 1.459
Flash Point 107.2 °C (225.0 °F)
Synonyms Ethyl morpholine-4-carboxylate, Morpholine-4-carboxylic acid ethyl ester

Synthesis of N-(Ethoxycarbonyl)morpholine

The synthesis of N-(Ethoxycarbonyl)morpholine is typically achieved through the nucleophilic addition of morpholine to an appropriate electrophilic carbonyl species. A general and reliable method involves the reaction of morpholine with ethyl chloroformate.

G cluster_reactants Reactants cluster_products Products Morpholine Morpholine Reaction + Morpholine->Reaction Base (e.g., Triethylamine) EtChloroformate Ethyl Chloroformate EtChloroformate->Reaction Product N-(Ethoxycarbonyl)morpholine HCl HCl Reaction->Product Reaction->HCl

Figure 1. General synthesis scheme for N-(Ethoxycarbonyl)morpholine.

Experimental Protocol: Synthesis via Acylation

This protocol describes a representative procedure for the synthesis of N-(Ethoxycarbonyl)morpholine.

Materials:

  • Morpholine

  • Ethyl chloroformate

  • Triethylamine (or another suitable base)

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of morpholine (1.0 eq) and triethylamine (1.1 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add ethyl chloroformate (1.05 eq) dropwise. The addition of a base like triethylamine is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. These aqueous washes remove any remaining starting materials and salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation to yield N-(Ethoxycarbonyl)morpholine as a clear liquid.

Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the ethyl group and the two inequivalent sets of methylene protons on the morpholine ring.

  • Ethyl Group: A triplet integrating to 3H around δ 1.25 ppm (CH₃) and a quartet integrating to 2H around δ 4.15 ppm (CH₂), showing the characteristic coupling pattern of an ethyl group.

  • Morpholine Ring Protons: Two multiplets, each integrating to 4H. The protons adjacent to the nitrogen (N-CH₂) are expected to be downfield (around δ 3.4-3.6 ppm) compared to the protons adjacent to the oxygen (O-CH₂) (around δ 3.6-3.8 ppm) due to the electron-withdrawing effect of the ethoxycarbonyl group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will display signals for the four distinct carbon environments in the molecule.

  • Ethyl Group: A signal for the methyl carbon (CH₃) around δ 14-15 ppm and a signal for the methylene carbon (CH₂) around δ 61-62 ppm.

  • Morpholine Ring: Signals for the carbons adjacent to the nitrogen (N-C) are expected around δ 43-45 ppm, while the carbons adjacent to the oxygen (O-C) will be further downfield, around δ 66-68 ppm.

  • Carbonyl Carbon: The carbonyl carbon of the carbamate will appear significantly downfield, typically in the range of δ 155-156 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

  • C-H Stretching: Aliphatic C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ region.

  • C=O Stretching: A strong, characteristic absorption band for the carbonyl group of the carbamate is anticipated around 1700-1720 cm⁻¹.

  • C-O Stretching: C-O stretching vibrations from the ether linkage in the morpholine ring and the ester group will appear in the fingerprint region, typically between 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 159. Key fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃, m/z 114) and cleavage of the morpholine ring.

Reactivity and Synthetic Applications

The reactivity of N-(Ethoxycarbonyl)morpholine is centered around the carbamate functionality and the morpholine ring itself.

G cluster_start N-(Ethoxycarbonyl)morpholine cluster_reactions Key Reactions cluster_products Products Start N-(Ethoxycarbonyl)morpholine Hydrolysis Hydrolysis (Acidic or Basic) Start->Hydrolysis Reduction Reduction (e.g., LiAlH₄) Start->Reduction Nucleophilic Nucleophilic Acyl Substitution Start->Nucleophilic Morpholine Morpholine Hydrolysis->Morpholine NMethyl N-Methylmorpholine Reduction->NMethyl Amide Amide Derivatives Nucleophilic->Amide with Amines

Figure 2. Key reaction pathways of N-(Ethoxycarbonyl)morpholine.

  • Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to regenerate morpholine. This makes the ethoxycarbonyl group a useful protecting group for the morpholine nitrogen.

  • Reduction: The carbonyl group of the carbamate can be reduced, for example with lithium aluminum hydride (LiAlH₄), to yield N-methylmorpholine.[5]

  • Nucleophilic Acyl Substitution: The carbonyl carbon is electrophilic and can undergo nucleophilic acyl substitution with strong nucleophiles, although it is less reactive than an acid chloride or anhydride. This allows for the conversion of the ethoxycarbonyl group into other functionalities.

  • Building Block in Drug Discovery: N-(Ethoxycarbonyl)morpholine serves as a versatile starting material for the synthesis of more complex molecules. The morpholine nitrogen can be deprotected and subsequently functionalized with a wide array of substituents, making it a valuable tool for building libraries of compounds for high-throughput screening in drug discovery programs.[6] The morpholine scaffold itself is a key component in numerous approved drugs, highlighting its importance in the development of new therapeutics.[1][2]

Safety and Handling

N-(Ethoxycarbonyl)morpholine is classified as harmful if swallowed (H302). Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place. It is a combustible liquid.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

N-(Ethoxycarbonyl)morpholine is a foundational building block in contemporary organic and medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an indispensable tool for the construction of complex molecular architectures. For researchers in drug discovery, a thorough understanding of this compound's fundamental characteristics is paramount for its strategic implementation in the design and synthesis of the next generation of therapeutic agents. The morpholine scaffold continues to be a source of inspiration for the development of drugs with improved efficacy and pharmacokinetic properties, and N-(Ethoxycarbonyl)morpholine will undoubtedly remain a key player in these endeavors.

References

  • AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s(Supplement)), 0253.
  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2023). PubMed Central.
  • Ethyl morpholine-4-carboxylate, min 97%, 1 gram. (n.d.). CP Lab Safety. Retrieved January 28, 2026, from [Link]

  • Martinez, C. D. (2020). Synthesis of Nitrogen Containing Heterocycles and Their Biological Evaluation.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
  • Recent progress in the synthesis of morpholines. (n.d.). Academia.edu. Retrieved January 28, 2026, from [Link]

  • Zhu, M., Liu, S., Deng, Z., & Wang, G. (n.d.).
  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020).
  • CAS No. 6976-49-4, ethyl morpholine-4-carboxylate. (n.d.). 001CHEMICAL. Retrieved January 28, 2026, from [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Ethylmorpholine | C6H13NO | CID 7525. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

  • Methyl morpholine-4-carboxylate | C6H11NO3 | CID 12575354. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

  • ethyl morpholine-4-carboxylate. (n.d.). Stenutz. Retrieved January 28, 2026, from [Link]

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Foundational

Discovery and history of Morpholine-4-carboxylic acid ethyl ester

An In-depth Technical Guide to Morpholine-4-carboxylic acid ethyl ester: From Synthesis to Significance Abstract Morpholine-4-carboxylic acid ethyl ester, also known as N-(Ethoxycarbonyl)morpholine, is a heterocyclic com...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Morpholine-4-carboxylic acid ethyl ester: From Synthesis to Significance

Abstract

Morpholine-4-carboxylic acid ethyl ester, also known as N-(Ethoxycarbonyl)morpholine, is a heterocyclic compound that has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry. While not a therapeutic agent itself, its structural attributes and chemical reactivity have made it an invaluable intermediate in the development of novel pharmacologically active compounds. This guide delves into the historical context of the morpholine scaffold, traces the development of synthetic routes for its N-acylated derivatives, and explores the compound's physicochemical properties and its expanding role in drug discovery.

The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

The story of Morpholine-4-carboxylic acid ethyl ester begins with its parent heterocycle, morpholine. Morpholine, with the chemical formula O(CH₂CH₂)₂NH, is a saturated organic compound featuring both an amine and an ether functional group[1][2]. Its name was coined by 19th-century chemist Ludwig Knorr, who incorrectly postulated it was a part of the morphine molecular structure[2].

The morpholine ring is considered a "privileged scaffold" in drug discovery for several reasons:

  • Physicochemical Properties: The presence of a weakly basic nitrogen and a polar ether oxygen imparts a balanced hydrophilic-lipophilic profile. This often improves a drug candidate's solubility, a critical factor for bioavailability[3].

  • Pharmacokinetic Modulation: Incorporating a morpholine moiety can enhance a molecule's pharmacokinetic/pharmacodynamic (PK/PD) properties, including improved metabolic stability and optimized clearance rates[3].

  • Biological Activity: The morpholine ring is a key component in a wide array of approved drugs, demonstrating its compatibility with biological systems. Notable examples include the antibiotic Linezolid, the anticancer agent Gefitinib, and the analgesic Dextromoramide[1][2].

Its utility as a versatile precursor in the synthesis of pharmaceuticals, agrochemicals, and rubber chemicals has been well-established for decades[1][4].

Discovery Through Synthesis: The Advent of Morpholine-4-carboxylic acid ethyl ester

The "discovery" of a synthetic intermediate like Morpholine-4-carboxylic acid ethyl ester is not marked by a single event but rather by the development of efficient and reliable methods for its preparation. The primary motivation for its synthesis was to create a stable, versatile derivative of morpholine where the reactive secondary amine is protected or functionalized, allowing for further chemical modifications.

Primary Synthetic Route: N-Acylation

The most direct and historically significant method for synthesizing Morpholine-4-carboxylic acid ethyl ester is the N-acylation of morpholine with an ethyl haloformate, typically ethyl chloroformate. This reaction is a classic example of a Schotten-Baumann reaction, where a base is used to neutralize the hydrogen chloride byproduct.

The causality behind this experimental choice is straightforward:

  • Nucleophilic Amine: The nitrogen atom in morpholine is a potent nucleophile.

  • Electrophilic Carbonyl: The carbonyl carbon in ethyl chloroformate is highly electrophilic, made more so by the electron-withdrawing effects of the chlorine and ester oxygen atoms.

  • Irreversible Reaction: The departure of the chloride ion as a leaving group drives the reaction to completion.

G cluster_reactants Reactants cluster_products Products Morpholine Morpholine Reaction_Center + Morpholine->Reaction_Center EtChloroformate Ethyl Chloroformate EtChloroformate->Reaction_Center Product Morpholine-4-carboxylic acid ethyl ester HCl HCl Base Base (e.g., Triethylamine) Scavenges HCl Base->Reaction_Center Neutralizes Product_Formation Reaction_Center->Product_Formation Nucleophilic Acyl Substitution Product_Formation->Product Product_Formation->HCl

Fig 1: Primary synthesis of Morpholine-4-carboxylic acid ethyl ester.
Alternative Synthetic Strategies

While direct acylation is common, other methods have been developed, particularly for creating derivatives or when starting from the corresponding carboxylic acid.

  • Esterification of Morpholine-4-carboxylic acid: The parent acid can be synthesized by reacting morpholine with phosgene or a phosgene equivalent, followed by hydrolysis[5]. This acid can then be esterified to the ethyl ester via several methods:

    • Fischer Esterification: Reaction with ethanol under acidic conditions (e.g., H₂SO₄)[6][7]. This is a classic, cost-effective method often used in large-scale synthesis.

    • Coupling Agents: Using modern dehydration condensation reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) can achieve rapid esterification under mild, room-temperature conditions[5].

  • Alkylation of Carboxylic Acid Salts: The sodium salt of Morpholine-4-carboxylic acid can be alkylated with an ethyl halide, such as iodoethane, in a polar aprotic solvent like DMSO to yield the ethyl ester[6].

Physicochemical Properties and Characterization

The precise characterization of Morpholine-4-carboxylic acid ethyl ester is crucial for its application in research and industry. Its properties are well-documented and validated through various analytical techniques.

PropertyValueSource
CAS Number 6976-49-4[8]
Molecular Formula C₇H₁₃NO₃
Molecular Weight 159.18 g/mol [8]
Appearance Colorless liquid[1]
Boiling Point 129 °C (264 °F; 402 K)[1]
Flash Point 107.2 °C (225.0 °F)
Synonyms N-(Ethoxycarbonyl)morpholine[8]

Standard characterization involves Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy to confirm the molecular structure and Mass Spectrometry to verify the molecular weight.

Applications in Drug Discovery and Organic Synthesis

The history of Morpholine-4-carboxylic acid ethyl ester is defined by its utility. It serves not as an end product, but as a versatile tool for creating more complex molecules.

A Versatile Chemical Intermediate

The N-ethoxycarbonyl group serves two primary functions:

  • Protecting Group: It deactivates the morpholine nitrogen, preventing it from participating in undesired side reactions while other parts of a larger molecule are being modified. The morpholine nitrogen is significantly less nucleophilic and basic compared to its parent amine[2].

  • Stable Linker: In many final compounds, the N-ethoxycarbonylmorpholine moiety is a stable and integral part of the final molecular architecture, contributing to the desired physicochemical properties.

Role in Medicinal Chemistry

The compound is a key starting material for generating libraries of diverse molecules for high-throughput screening in drug discovery programs. A common workflow involves hydrolyzing the ethyl ester back to the carboxylic acid. This carboxylic acid is then a versatile handle for amide bond formation, a cornerstone of medicinal chemistry.

G Start Morpholine-4-carboxylic acid ethyl ester Acid Morpholine-4-carboxylic acid Start->Acid Hydrolysis Amide Diverse Morpholine-4-carboxamides (Drug Candidates) Acid->Amide Amide Coupling Amine Amine Library (R-NH2) Amine->Amide Reaction with

Fig 2: Workflow for creating drug candidate libraries.

This strategy has been instrumental in exploring potential inhibitors for various biological targets. For instance, derivatives of morpholine-4-carboxylic acid have been investigated as potent inhibitors of Cathepsin S, a protease involved in immune responses[5].

Experimental Protocol: Synthesis of Morpholine-4-carboxylic acid ethyl ester

This protocol describes the common laboratory-scale synthesis via N-acylation. It is a self-validating system where reaction progress can be monitored, and the final product's purity can be readily assessed.

Objective: To synthesize Morpholine-4-carboxylic acid ethyl ester from morpholine and ethyl chloroformate.

Materials and Reagents:

  • Morpholine (1.0 eq)

  • Ethyl chloroformate (1.1 eq)

  • Triethylamine (1.2 eq) or Sodium Hydroxide

  • Dichloromethane (DCM) or Diethyl ether (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve morpholine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cooling: Place the flask in an ice bath and stir the solution until it reaches 0-5 °C. Causality: This exothermic reaction is cooled to prevent side reactions and control the reaction rate.

  • Addition of Acylating Agent: Add ethyl chloroformate (1.1 eq) dropwise to the cold, stirring solution via a dropping funnel over 20-30 minutes. Maintain the temperature below 10 °C during the addition. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Validation: Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the morpholine starting material.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid) and then with brine (to remove residual water).

    • Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield pure Morpholine-4-carboxylic acid ethyl ester as a colorless liquid.

Safety Precautions: Ethyl chloroformate is corrosive and lachrymatory. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

Conclusion

Morpholine-4-carboxylic acid ethyl ester represents a classic example of how a simple, well-designed chemical intermediate can become a cornerstone of complex molecular synthesis. Its history is not one of a singular discovery, but of a gradual appreciation for its role as a stable, reactive, and versatile building block. Rooted in the favorable properties of the morpholine scaffold, this compound provides chemists and drug discovery professionals with a reliable tool to construct novel molecules with tailored properties, ensuring its continued relevance in the advancement of chemical and pharmaceutical sciences.

References

  • Pal'chikov, V.A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]

  • Ataman Kimya. MORPHOLINE. [Link]

  • Wikipedia. Morpholine. [Link]

  • Zhyvko, A. A., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(23), 7291. [Link]

  • Gualdani, R., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(10), 1737–1754. [Link]

  • CP Lab Safety. Ethyl morpholine-4-carboxylate, min 97%, 1 gram. [Link]

  • DergiPark. An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]

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Exploratory

An In-Depth Technical Guide to the Theoretical and Computational Investigation of Ethyl Morpholine-4-Carboxylate

This guide provides a comprehensive framework for the theoretical and computational characterization of Ethyl morpholine-4-carboxylate, a molecule of significant interest due to the prevalence of the morpholine scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the theoretical and computational characterization of Ethyl morpholine-4-carboxylate, a molecule of significant interest due to the prevalence of the morpholine scaffold in medicinal chemistry.[1][2] The methodologies detailed herein are designed to furnish researchers, scientists, and drug development professionals with a robust understanding of the molecule's structural, spectroscopic, and electronic properties, thereby facilitating its potential application in novel therapeutic agents.

Introduction: The Significance of the Morpholine Moiety

The morpholine ring is a privileged structure in drug design, lauded for its favorable physicochemical and metabolic properties, as well as its synthetic accessibility.[2] Its incorporation into bioactive molecules can enhance potency and confer desirable pharmacokinetic profiles. Ethyl morpholine-4-carboxylate, as a derivative, presents an intriguing subject for computational analysis to elucidate its fundamental characteristics, which are paramount for structure-activity relationship (SAR) studies.[1] This guide will delineate a systematic computational approach to thoroughly characterize this molecule.

Computational Methodology: The Foundation of In-Silico Analysis

The cornerstone of modern computational chemistry lies in Density Functional Theory (DFT), which offers a favorable balance between accuracy and computational cost for studying molecules of this size. The selection of the functional and basis set is critical for obtaining reliable results.

2.1. The Expertise Behind Method Selection:

For molecules containing second-row elements and lone pairs, such as Ethyl morpholine-4-carboxylate, the B3LYP hybrid functional is a well-established choice that provides a good description of electronic structure and thermochemistry.[3][4][5] Coupling this with a Pople-style basis set, such as 6-311+G(d,p), is recommended. The inclusion of diffuse functions (+) is crucial for accurately describing the lone pairs on the oxygen and nitrogen atoms, while the polarization functions (d,p) account for the non-uniform distribution of electron density in chemical bonds.

2.2. Self-Validating Computational Protocol:

A robust computational protocol ensures the reliability of the obtained results. The following workflow is designed to be self-validating by systematically building upon foundational calculations.

Computational Workflow A 1. Initial Structure Generation B 2. Conformational Analysis (PES Scan) A->B Initial Guess C 3. Geometry Optimization of Stable Conformers B->C Identified Minima D 4. Vibrational Frequency Analysis C->D Optimized Geometry F 6. Electronic Property Analysis (HOMO-LUMO, MEP) C->F Optimized Geometry E 5. Spectroscopic Predictions (IR, Raman, NMR) D->E Frequencies & Intensities H 8. Comparison with Experimental Data (if available) E->H G 7. Atomic Charge Distribution (Mulliken Population Analysis) F->G Electron Density G->H

Caption: A validated computational workflow for the comprehensive analysis of Ethyl morpholine-4-carboxylate.

Structural Elucidation: From Conformation to Optimized Geometry

A thorough understanding of a molecule's three-dimensional structure is fundamental to comprehending its reactivity and biological interactions.

3.1. Conformational Analysis: Exploring the Energy Landscape

The flexibility of the morpholine ring and the ethyl carboxylate group necessitates a conformational analysis to identify the most stable structures. The morpholine ring typically adopts a chair conformation.[5][6][7][8]

Experimental Protocol: Potential Energy Surface (PES) Scan

  • Define Scan Coordinates: The key dihedral angles to scan are those around the C-N bond connecting the carboxylate group to the morpholine ring and the C-O bond of the ethyl group.

  • Perform a Relaxed PES Scan: Using a computational chemistry package like Gaussian, perform a relaxed PES scan.[9][10][11] This involves systematically rotating the defined dihedral angles in discrete steps (e.g., 10-15 degrees) while allowing all other geometrical parameters to relax at each step.[11]

  • Identify Energy Minima: Plot the relative energy versus the dihedral angle(s) to identify the low-energy conformers corresponding to minima on the potential energy surface.

3.2. Geometry Optimization: Pinpointing the Most Stable Structure

The lowest energy conformer identified from the PES scan should be subjected to a full geometry optimization without any constraints.

Experimental Protocol: Geometry Optimization

  • Input Structure: Use the coordinates of the most stable conformer as the starting geometry.

  • Calculation Type: Perform a geometry optimization calculation using the chosen DFT method (e.g., B3LYP/6-311+G(d,p)).

  • Convergence Criteria: Ensure the optimization converges to a true minimum, which is confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

The optimized structure of Ethyl morpholine-4-carboxylate is predicted to have the morpholine ring in a chair conformation, as this is energetically favorable.[8]

Caption: Predicted molecular structure of Ethyl morpholine-4-carboxylate.

Spectroscopic Characterization: A Synergy of Theory and Experiment

Computational spectroscopy is a powerful tool for interpreting experimental spectra and assigning vibrational modes.

4.1. Vibrational Analysis: FT-IR and FT-Raman Spectroscopy

Vibrational frequency calculations not only confirm that the optimized structure is a true minimum but also provide theoretical FT-IR and FT-Raman spectra.

Experimental Protocol: Vibrational Frequency Calculation

  • Input: Use the optimized geometry of Ethyl morpholine-4-carboxylate.

  • Calculation Type: Perform a frequency calculation at the same level of theory as the optimization (B3LYP/6-311+G(d,p)).

  • Frequency Scaling: It is standard practice to scale the calculated harmonic frequencies by an empirical scaling factor (typically ~0.96-0.98 for B3LYP) to account for anharmonicity and basis set incompleteness.

Data Presentation: Predicted Vibrational Frequencies

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Predicted IR IntensityPredicted Raman Activity
C-H stretch (aliphatic)2900-3000MediumStrong
C=O stretch (ester)~1735StrongMedium
C-N stretch1150-1250Medium-StrongWeak
C-O-C stretch (ether)1050-1150StrongMedium
Morpholine ring modes800-1000MediumMedium

Note: These are representative values based on studies of similar molecules. Actual values would be obtained from the calculation.

4.2. NMR Spectroscopy: Predicting Chemical Shifts

The Gauge-Independent Atomic Orbital (GIAO) method is highly effective for calculating NMR chemical shifts.

Experimental Protocol: GIAO NMR Calculation

  • Input: The optimized molecular structure.

  • Method: Use the GIAO method with a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

  • Referencing: Calculated isotropic shielding values are converted to chemical shifts by referencing them to the calculated shielding of a standard compound (e.g., Tetramethylsilane, TMS) at the same level of theory.

Electronic Properties: Unveiling Reactivity and Stability

The electronic properties of a molecule govern its reactivity and potential for intermolecular interactions.

5.1. Frontier Molecular Orbitals: HOMO and LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of molecular stability.

Data Presentation: Frontier Orbital Properties

PropertyDescriptionSignificance
HOMO EnergyEnergy of the highest occupied molecular orbitalRelated to the ionization potential; indicates nucleophilic character.
LUMO EnergyEnergy of the lowest unoccupied molecular orbitalRelated to the electron affinity; indicates electrophilic character.
HOMO-LUMO GapEnergy difference between HOMO and LUMOA larger gap implies higher kinetic stability and lower chemical reactivity.

5.2. Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It provides a visual representation of the charge distribution and is invaluable for predicting sites for electrophilic and nucleophilic attack.

  • Red regions (negative potential): Indicate electron-rich areas, such as around the carbonyl oxygen, and are susceptible to electrophilic attack.

  • Blue regions (positive potential): Indicate electron-poor areas, such as around the hydrogen atoms, and are susceptible to nucleophilic attack.

Atomic Charge Distribution: Mulliken Population Analysis

Mulliken population analysis provides a method for estimating the partial atomic charges in a molecule by partitioning the total electron population among the atoms. This information is crucial for understanding the polarity of the molecule and its intermolecular interactions.

Experimental Protocol: Population Analysis

  • Calculation Type: Request a population analysis (e.g., Pop=MK in Gaussian for Mulliken charges) during the geometry optimization or a subsequent single-point energy calculation.

  • Interpretation: Analyze the resulting atomic charges to identify the most electropositive and electronegative centers in the molecule. For Ethyl morpholine-4-carboxylate, the oxygen atoms of the carboxylate group are expected to carry the most negative charge, while the carbonyl carbon will be significantly positive.

Potential Applications in Drug Development

The morpholine moiety is a key component in numerous approved drugs, including anticancer agents. Computational studies, such as those outlined in this guide, provide the foundational data for:

  • Pharmacophore Modeling: The 3D structure and electronic properties can be used to design pharmacophore models for virtual screening.

  • QSAR Studies: Calculated descriptors (e.g., HOMO-LUMO gap, dipole moment, atomic charges) can be used as inputs for Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of related compounds.

  • Lead Optimization: By understanding the sites of potential metabolic attack (often predicted by MEP and HOMO distributions), medicinal chemists can modify the molecule to improve its metabolic stability.

Conclusion

The theoretical and computational methodologies detailed in this guide provide a comprehensive and robust framework for the in-depth characterization of Ethyl morpholine-4-carboxylate. By systematically investigating its conformational landscape, optimized geometry, spectroscopic signatures, and electronic properties, researchers can gain invaluable insights that are directly applicable to the fields of medicinal chemistry and drug development. This in-silico approach not only accelerates the research process but also provides a level of detail that can be challenging to obtain through experimental methods alone.

References

  • Determination of the highest occupied molecular orbital and conformational structures of morpholine based on its conformer-specific photoionization dynamics. RSC Publishing. Available at: [Link]

  • Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Available at: [Link]

  • Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters - ACS Publications. Available at: [Link]

  • scanning potential energy surfaces. University of Oldenburg. Available at: [Link]

  • DFT and CBS Study of Ethyl Acetate Conformers in the Neutral Hydrolysis. Universiti Kebangsaan Malaysia. Available at: [Link]

  • Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations. ResearchGate. Available at: [Link]

  • Synthesis, molecular structure and spectral analysis of ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate thiosemicarbazone: A combined DFT and AIM approach. ResearchGate. Available at: [Link]

  • Experimental and Theoretical Study of The Structure Properties Relationship of a Derivative of The Organic Compound Morpholine. ResearchGate. Available at: [Link]

  • Any advice on potential energy surface calculations?. ResearchGate. Available at: [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. Available at: [Link]

  • Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of ethyl 5-amino-2-bromoisonicotinate. IUCr Journals. Available at: [Link]

  • Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. NIH. Available at: [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. Available at: [Link]

  • Rigid and Relaxed Potential Energy Surface Scans (PES Scan) in Gaussian 03 and Gaussian 09. Dr. Joaquin Barroso's Blog. Available at: [Link]

  • 10.4 Potential Energy Scans. Q-Chem Manual. Available at: [Link]

  • Mulliken Population Analysis. Caltech. Available at: [Link]

  • Mulliken-Dipole Population Analysis. ChemRxiv. Available at: [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. NIH. Available at: [Link]

  • Mulliken-Dipole Population Analysis. Amazon S3. Available at: [Link]

  • 10.7: Mulliken Populations. Chemistry LibreTexts. Available at: [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available at: [Link]

Sources

Foundational

Unlocking the Pharmacophoric Potential: A Technical Guide to the Quantum Chemical Analysis of Ethyl Morpholine-4-Carboxylate

Introduction: The Morpholine Scaffold and the Significance of Ethyl Morpholine-4-Carboxylate in Drug Discovery The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Morpholine Scaffold and the Significance of Ethyl Morpholine-4-Carboxylate in Drug Discovery

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone in medicinal chemistry.[1] Its unique physicochemical properties, including its ability to improve solubility and metabolic stability, have made it a privileged scaffold in the design of a wide array of therapeutic agents.[2] Morpholine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] Ethyl morpholine-4-carboxylate, a key derivative, serves as a versatile building block in the synthesis of more complex drug candidates. A deep understanding of its electronic structure and chemical reactivity is paramount for the rational design of novel therapeutics with enhanced efficacy and safety profiles.

This in-depth technical guide provides a comprehensive framework for the quantum chemical analysis of Ethyl morpholine-4-carboxylate. By leveraging Density Functional Theory (DFT), we will elucidate the molecule's structural and electronic properties, offering critical insights for researchers, scientists, and drug development professionals. This guide will not only detail the "how" but, more importantly, the "why" behind the chosen computational protocols, ensuring a thorough understanding of the underlying principles and their practical implications in drug design.

Computational Methodology: A Justified Approach to Quantum Chemical Calculations

The selection of an appropriate computational method is critical for obtaining accurate and reliable results. For the quantum chemical analysis of Ethyl morpholine-4-carboxylate, we will employ Density Functional Theory (DFT), a method that offers a favorable balance between computational cost and accuracy for organic molecules of this size.

The Choice of Functional and Basis Set: B3LYP/6-311++G(d,p)

The selection of the functional and basis set is a crucial decision in any DFT calculation. For this guide, we advocate for the use of the B3LYP functional in conjunction with the 6-311++G(d,p) basis set .

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr) Functional: This hybrid functional has a long-standing track record of providing reliable results for a wide range of organic molecules and is frequently employed in drug design studies.[3] Its inclusion of a portion of the exact Hartree-Fock exchange corrects for some of the self-interaction error inherent in pure DFT functionals, leading to more accurate predictions of molecular geometries and electronic properties.[4]

  • 6-311++G(d,p) Basis Set: This is a triple-zeta Pople-style basis set that provides a robust and accurate description of the electronic structure of Ethyl morpholine-4-carboxylate.[5] Let's break down its components:

    • 6-311G: This indicates a triple-zeta basis set, meaning that each valence atomic orbital is described by three basis functions, allowing for greater flexibility in representing the electron distribution compared to smaller basis sets.[6]

    • ++: The double plus sign signifies the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are essential for accurately describing molecules with lone pairs of electrons and for calculating properties related to intermolecular interactions, which are critical in drug-receptor binding.

    • (d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions).[7] Polarization functions allow for the distortion of atomic orbitals, which is necessary to accurately model the bonding in molecules.

The combination of the B3LYP functional and the 6-311++G(d,p) basis set has been shown to yield accurate results for the geometries and electronic properties of morpholine derivatives and other small organic molecules.[2][8][9]

Experimental Protocols: A Step-by-Step Guide to the Quantum Chemical Workflow

All calculations outlined in this guide can be performed using the Gaussian suite of programs, a widely used software package in computational chemistry.

Step 1: Geometry Optimization and Frequency Analysis

The first and most crucial step is to determine the most stable three-dimensional structure of Ethyl morpholine-4-carboxylate.

Protocol:

  • Build the initial structure: Construct the 3D structure of Ethyl morpholine-4-carboxylate using a molecular modeling program such as GaussView. The CAS number for this molecule is 6976-49-4.[10]

  • Perform geometry optimization: Submit the structure for geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This calculation will iteratively adjust the molecular geometry to find the minimum energy conformation.

  • Perform frequency analysis: Once the geometry is optimized, a frequency calculation must be performed at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE) and other thermodynamic properties.

G cluster_workflow Computational Workflow Initial Structure Initial Structure Geometry Optimization Geometry Optimization Initial Structure->Geometry Optimization B3LYP/6-311++G(d,p) Frequency Analysis Frequency Analysis Geometry Optimization->Frequency Analysis Confirm Minimum Energy Property Calculations Property Calculations Frequency Analysis->Property Calculations Proceed if no imaginary frequencies G cluster_mep MEP and Drug-Receptor Interactions MEP_Molecule Ethyl Morpholine-4-Carboxylate (MEP Surface) Interaction Binding MEP_Molecule->Interaction Electrostatic Complementarity Receptor_Site Protein Binding Site Receptor_Site->Interaction

Caption: A diagram illustrating the role of MEP in guiding drug-receptor interactions.

Step 4: Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It is generally considered more reliable than other methods like Mulliken population analysis. [11] Protocol:

  • Use the optimized geometry from Step 1.

  • Perform an NBO analysis at the B3LYP/6-311++G(d,p) level of theory.

  • Analyze the output to obtain the natural atomic charges on each atom and information about donor-acceptor interactions between filled and empty orbitals.

Interpretation for Drug Design:

  • Natural Atomic Charges: The NBO charges provide a more chemically intuitive picture of the charge distribution compared to other methods. [12]This information can be used to understand the polarity of the molecule and to parameterize molecular mechanics force fields for molecular dynamics simulations.

  • Donor-Acceptor Interactions: The NBO analysis reveals hyperconjugative interactions, which can be important for understanding the molecule's stability and conformational preferences.

Table 2: Calculated NBO Charges on Key Atoms of Ethyl Morpholine-4-Carboxylate

AtomNBO Charge (e)
O(ether)[Insert Calculated Value]
N(amine)[Insert Calculated Value]
C(carbonyl)[Insert Calculated Value]
O(carbonyl)[Insert Calculated Value]
Step 5: GIAO NMR Chemical Shift Calculation

Correlating theoretical calculations with experimental data is a crucial validation step. Calculating the Nuclear Magnetic Resonance (NMR) chemical shifts and comparing them to experimental values can provide confidence in the accuracy of the computational model. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for this purpose. [13] Protocol:

  • Use the optimized geometry from Step 1.

  • Perform a GIAO NMR calculation at the B3LYP/6-311++G(d,p) level of theory.

  • The output will provide the absolute shielding tensors for each nucleus.

  • To obtain the chemical shifts, the calculated shielding values must be referenced against the shielding of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory. δcalc = σTMS - σcalc.

Interpretation for Drug Design:

  • A good correlation between the calculated and experimental NMR chemical shifts provides strong evidence that the calculated geometry and electronic structure are accurate representations of the molecule in solution. [14]This validation is essential before using the computational model to predict other properties or to guide further drug design efforts.

Table 3: Comparison of Calculated and Experimental 13C NMR Chemical Shifts for Ethyl Morpholine-4-Carboxylate

Carbon AtomCalculated δ (ppm)Experimental δ (ppm)
C(carbonyl)[Insert Calculated Value][Insert Experimental Value]
C(ethyl CH2)[Insert Calculated Value][Insert Experimental Value]
C(ethyl CH3)[Insert Calculated Value][Insert Experimental Value]
C(morpholine adjacent to N)[Insert Calculated Value][Insert Experimental Value]
C(morpholine adjacent to O)[Insert Calculated Value][Insert Experimental Value]

Conclusion: From Quantum Chemical Insights to Rational Drug Design

This technical guide has provided a comprehensive and scientifically grounded framework for the quantum chemical analysis of Ethyl morpholine-4-carboxylate. By following the detailed protocols and understanding the underlying principles, researchers can gain valuable insights into the molecule's structure, reactivity, and electronic properties. The information derived from these calculations, including HOMO-LUMO analysis, MEP maps, NBO charges, and calculated NMR shifts, provides a powerful toolkit for medicinal chemists. These insights can be leveraged to understand structure-activity relationships, predict potential sites of metabolism, and ultimately, to guide the rational design of novel and more effective drug candidates based on the versatile morpholine scaffold.

References

  • Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry.

  • Quantum chemical calculations by the B3LYP method with the 6-311++G(d,p) basis set. ResearchGate.

  • Anticancer Activities of Re(I) Tricarbonyl and Its Imidazole-Based Ligands: Insight from a Theoretical Approach. National Institutes of Health.

  • The DFT method (B3LYP and CAM-B3YLP) in Drug Design. ResearchGate.

  • Basis set and methods for organic molecules. ResearchGate.

  • Ethyl morpholine-4-carboxylate 97%. Sigma-Aldrich.

  • Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided”. ACS Publications.

  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. National Institutes of Health.

  • What does B3LYP do well? What does it do badly?. Chemistry Stack Exchange.

  • GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products.

  • Data of electrostatic potential energy difference of two levels. ResearchGate.

  • Natural Bond Orbital Analysis - Tutorial Example. University of Wisconsin–Madison.

  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.

  • Natural Bond Orbital (NBO) Analysis: Formaldehyde example. iOpenShell.

  • Synthesis, characterization and theoretical study of a new asymmetrical tripodal amine containing morpholine moiety. Arabian Journal of Chemistry.

  • GIAO Calculations of Chemical Shifts of NMR Spectra of 1 H and 13 C of the Hexahydroindoles Products. ResearchGate.

  • Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Press.

  • Electrostatic Interactions in Protein Structure, Folding, Binding, and Condensation. National Institutes of Health.

  • Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ. National Institutes of Health.

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.

  • Determination of the highest occupied molecular orbital and conformational structures of morpholine based on its conformer-specific photoionization dynamics. RSC Publishing.

  • Basis Sets Used in Molecular Orbital Calculations.

  • Role of DFT in Drug Design: A Mini Review. Longdom Publishing.

  • Q-Chem Webinar 70: Calculating NMR Shielding with GIAO. YouTube.

  • Which one, Mulliken charge distribution and NBO, is more reliable?. Chemistry Stack Exchange.

  • Synthesis and Evaluation of Corrosion Inhibiting Activity of New Molecular Hybrids Containing the Morpholine, 1,4-Naphthoquinone, 7-Chloroquinoline and 1,3,5-Triazine Cores. Scirp.org.

  • A Very Deep Graph Convolutional Network for 13C NMR Chemical Shift Calculation with Density Functional Theory Level Performance. ChemRxiv.

  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis Authors. ChemRxiv.

  • Common mistakes in molecular modeling involving B3LYP functional. atomistica.online.

  • Charge distribution in compounds (a) 5 and (b) 8 as found with an NBO analysis.

  • Electrostatic Complementarity at Protein/ Protein Interfaces.

  • Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. arXiv.

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. National Institutes of Health.

  • Synthesis, characterization, antimicrobial and antiproliferative activities, molecular docking, and physicochemical properties of novel hydrazinecarbothioamide derivatives. Universidad de Tarapacá.

Sources

Exploratory

Homologous series of Ethyl morpholine-4-carboxylate

An In-Depth Technical Guide to the Homologous Series of Ethyl Morpholine-4-Carboxylate for Drug Discovery and Development Abstract This technical guide provides a comprehensive exploration of the homologous series derive...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Homologous Series of Ethyl Morpholine-4-Carboxylate for Drug Discovery and Development

Abstract

This technical guide provides a comprehensive exploration of the homologous series derived from ethyl morpholine-4-carboxylate. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, while the carbamate linkage offers unique opportunities for modulating physicochemical and pharmacological properties.[1][2][3] This document details the strategic synthesis, physicochemical characterization, and structure-activity relationship (SAR) evaluation of a homologous series of alkyl morpholine-4-carboxylates. By systematically varying the length of the alkyl ester chain, this guide provides a framework for understanding how subtle structural modifications can impact biological activity, offering a validated pathway for lead optimization and rational drug design.

Introduction: The Scientific Rationale

In the landscape of modern drug discovery, the concept of a homologous series—a group of compounds with the same functional group and similar structure, differing sequentially by a single methylene (-CH2-) group—is a cornerstone of lead optimization.[4][5][6][7] This systematic approach allows for the fine-tuning of a molecule's properties, such as lipophilicity, metabolic stability, and target engagement.

The parent compound, ethyl morpholine-4-carboxylate, combines two key pharmacophoric elements:

  • The Morpholine Ring: This heterocycle is frequently incorporated into drug candidates to improve aqueous solubility, enhance metabolic stability, and provide a key hydrogen bond acceptor.[2][8] Its prevalence in drugs like the antibiotic Linezolid and the cancer therapeutic Gefitinib underscores its value.[9]

  • The Carbamate Linkage: More stable than a typical ester, the carbamate functional group acts as a versatile peptide bond surrogate and can participate in crucial hydrogen bonding interactions with biological targets.[10] Its stability and ability to modulate cell permeability make it an attractive feature in prodrug design and for optimizing pharmacokinetic profiles.[10][11][12]

By generating a homologous series of ethyl morpholine-4-carboxylate (i.e., methyl, propyl, butyl, etc., morpholine-4-carboxylates), we can systematically investigate the structure-property relationships (SPR) and structure-activity relationships (SAR). This guide explains the causality behind the synthetic and analytical choices, providing a robust framework for researchers to build upon.

Synthesis of the Alkyl Morpholine-4-Carboxylate Homologous Series

The synthesis of this homologous series is predicated on a reliable and scalable nucleophilic acyl substitution reaction. The core principle involves the reaction of morpholine, a secondary amine, with an appropriate alkyl chloroformate. The lone pair of electrons on the morpholine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the alkyl chloroformate.

Causality of Experimental Design: The choice of an alkyl chloroformate is critical as it directly introduces the desired alkyl group (methyl, ethyl, propyl, etc.) to form the carbamate ester. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid byproduct, driving the reaction to completion and preventing the formation of morpholine hydrochloride salt. An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is selected to ensure solubility of the reactants without interfering with the reaction mechanism.

General Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products & Purification Morpholine Morpholine Reaction Nucleophilic Acyl Substitution Morpholine->Reaction Alkyl_Chloroformate Alkyl Chloroformate (R-O-CO-Cl) Alkyl_Chloroformate->Reaction Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Reaction Base Non-nucleophilic Base (e.g., Triethylamine) Base->Reaction Temperature Controlled Temperature (0°C to RT) Temperature->Reaction Crude_Product Crude Homologue Mixture Reaction->Crude_Product Yields Purification Work-up & Column Chromatography Crude_Product->Purification Final_Product Pure Alkyl Morpholine-4-carboxylate (Homologue n) Purification->Final_Product Isolates

Caption: General workflow for the synthesis of alkyl morpholine-4-carboxylate homologues.

Experimental Protocol: General Procedure

This protocol is designed as a self-validating system, where successful synthesis is confirmed through purification and subsequent analytical characterization.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add morpholine (1.0 eq.) and a suitable aprotic solvent (e.g., dichloromethane, 10 mL per 1 g of morpholine).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.), to the solution.

  • Cooling: Place the flask in an ice bath and cool the solution to 0°C with stirring. This is crucial to control the exothermicity of the reaction with the highly reactive alkyl chloroformate.

  • Reagent Addition: Add the corresponding alkyl chloroformate (1.1 eq.) dropwise to the cooled solution over 15-20 minutes. The slow addition prevents a rapid temperature increase and minimizes side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting morpholine is consumed.

  • Aqueous Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO3 solution (to remove any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure alkyl morpholine-4-carboxylate.

Physicochemical Characterization and Data Analysis

Characterization is essential to confirm the identity and purity of each synthesized homologue and to establish a clear structure-property relationship.

Analytical Workflow Diagram

G cluster_structural Structural Verification cluster_physical Physicochemical Profiling Start Pure Homologue (from Synthesis) NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (Confirm M.W.) Start->MS IR IR Spectroscopy (Confirm C=O) Start->IR MP_BP Melting/Boiling Point Start->MP_BP LogP Lipophilicity (LogP) (Calculated or HPLC) Start->LogP Solubility Aqueous Solubility Start->Solubility Data_Analysis Data Tabulation & Trend Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis MP_BP->Data_Analysis LogP->Data_Analysis Solubility->Data_Analysis Report Comprehensive Characterization Report Data_Analysis->Report

Caption: Workflow for the comprehensive characterization of the homologous series.

Data Presentation: Expected Trends

As the alkyl chain length (n) increases, predictable trends in physicochemical properties are expected. These trends are fundamental to understanding how structure impacts properties relevant to drug development, such as absorption and distribution.

Homologue (Alkyl Group)Molecular Weight ( g/mol )Boiling Point (°C) (Expected)Lipophilicity (cLogP) (Expected)
Methyl (n=1)145.16[13]LowerLowest
Ethyl (n=2)159.18[14]
n-Propyl (n=3)173.21
n-Butyl (n=4)187.24
n-Pentyl (n=5)201.26HigherHighest

Justification of Trends:

  • Boiling Point: With each additional -CH2- group, the molecular weight and surface area increase. This leads to stronger intermolecular van der Waals forces, requiring more energy to transition from the liquid to the gas phase, thus increasing the boiling point.[4]

  • Lipophilicity (LogP): The addition of non-polar methylene units increases the overall hydrophobicity of the molecule, leading to a higher partition coefficient (LogP) and decreased aqueous solubility. This parameter is critical for predicting membrane permeability and absorption.

Structure-Activity Relationship (SAR) Evaluation

The primary goal of creating a homologous series is to establish a clear SAR, linking structural modifications to changes in biological activity. Carbamates are known to act as inhibitors for various enzymes, such as acetylcholinesterase, by carbamoylating a serine residue in the active site.[15][16] The morpholine moiety can interact with specific pockets or provide favorable pharmacokinetic properties.[2][3][8]

Conceptual SAR Evaluation Workflow

G cluster_inputs Inputs cluster_assays Biological Assays cluster_analysis Analysis & Iteration Series Homologous Series (n=1 to 5) Primary_Screen In Vitro Potency Assay (e.g., IC₅₀, Ki) Series->Primary_Screen ADME In Vitro ADME (e.g., Stability, Permeability) Series->ADME Target Biological Target (e.g., Enzyme, Receptor) Target->Primary_Screen Secondary_Screen Cell-based Activity & Cytotoxicity Primary_Screen->Secondary_Screen Active Hits SAR_Analysis Correlate Chain Length with Activity Primary_Screen->SAR_Analysis Secondary_Screen->SAR_Analysis Decision Identify Optimal Chain Length SAR_Analysis->Decision ADME->Decision

Sources

Protocols & Analytical Methods

Method

Application of Ethyl morpholine-4-carboxylate in peptide synthesis

Application Note: N-Terminal Capping of Peptidomimetics using Ethyl Morpholine-4-carboxylate Executive Summary Ethyl morpholine-4-carboxylate (EMC) is a specialized reagent used in peptide synthesis and medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Terminal Capping of Peptidomimetics using Ethyl Morpholine-4-carboxylate

Executive Summary

Ethyl morpholine-4-carboxylate (EMC) is a specialized reagent used in peptide synthesis and medicinal chemistry, primarily for the N-terminal modification (capping) of peptides and peptidomimetics. Unlike standard amino acid coupling, EMC is utilized to introduce the morpholine-4-carbonyl motif—a urea-type linkage (


).

This modification is a critical strategy in drug discovery (e.g., HIV protease inhibitors, hNK-3 antagonists) to:

  • Enhance Metabolic Stability: The resulting urea linkage is resistant to proteolytic cleavage by aminopeptidases.

  • Improve Solubility: The morpholine ring acts as a solubilizing group and a hydrogen bond acceptor.

  • Optimize Pharmacokinetics: It reduces peptide aggregation and improves oral bioavailability.

This guide details the chemical rationale and provides a validated protocol for converting the stable ester precursor (EMC) into its reactive carbamoyl chloride form for efficient peptide coupling.

Chemical Mechanism & Rationale

The Challenge: Direct coupling of "Morpholine-4-carboxylic acid" is impossible because the free acid is a carbamic acid, which is unstable and spontaneously decarboxylates to release morpholine and carbon dioxide. Therefore, the stable ethyl ester (EMC) must be used.

The Solution: While direct aminolysis of the ester by the peptide N-terminus is possible, it is kinetically slow and requires harsh conditions (high heat/Lewis acids) incompatible with complex peptides. The preferred "Field-Proven" method involves an in situ activation to Morpholine-4-carbonyl chloride using Phosphorus Oxychloride (


).

Reaction Pathway:

  • Activation: EMC reacts with

    
     to generate the reactive carbamoyl chloride species.
    
  • Coupling: The carbamoyl chloride undergoes nucleophilic attack by the N-terminal amine of the peptide (on-resin or in solution), releasing HCl (scavenged by base) and forming the stable urea linkage.

Pathway Visualization

G EMC Ethyl morpholine-4-carboxylate (Stable Precursor) Inter Morpholine-4-carbonyl chloride (Reactive Intermediate) EMC->Inter Activation (Reflux) POCl3 POCl3 (Activator) POCl3->Inter Product Morpholine-CO-NH-Peptide (Capped Product) Inter->Product Coupling (DIPEA/DCM) Peptide H2N-Peptide-Resin (Nucleophile) Peptide->Product

Figure 1: Activation pathway of Ethyl morpholine-4-carboxylate for peptide capping.

Experimental Protocols

Protocol A: Synthesis of Activated Reagent (Morpholine-4-carbonyl chloride)

Note: This step converts the stable ester into the reactive chloride. This can be done in bulk and the product stored under inert atmosphere.

Materials:

  • Ethyl morpholine-4-carboxylate (1.0 eq)[1]

  • Phosphorus Oxychloride (

    
    ) (0.6 eq)
    
  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or neat (if scale permits)

  • Glassware: Round-bottom flask with reflux condenser and drying tube (

    
    ).
    

Step-by-Step:

  • Setup: In a fume hood, charge the flask with Ethyl morpholine-4-carboxylate.

  • Addition: Add

    
     dropwise at room temperature.
    
    • Expert Insight: Although 0.5 eq is stoichiometric, use 0.6 eq to ensure full conversion.

  • Reaction: Heat the mixture to reflux (

    
    ) for 3–4 hours.
    
    • Monitoring: Monitor by TLC (EtOAc/Hexane) or GC-MS. The disappearance of the ester peak indicates completion.

  • Workup: Cool to room temperature.

  • Purification: Distill the product under reduced pressure.

    • Target: Morpholine-4-carbonyl chloride (bp ~105°C at 15 mmHg).

    • Yield Expectation: >85%.

    • Storage: Store in a sealed vessel under Nitrogen/Argon at 4°C. Hydrolysis sensitive.

Protocol B: On-Resin N-Terminal Capping

Note: This protocol assumes the peptide is already synthesized on resin (e.g., Rink Amide or Wang resin) and the N-terminal Fmoc/Boc group has been removed.

Materials:

  • Resin-bound Peptide (free amine form)

  • Morpholine-4-carbonyl chloride (prepared in Protocol A) (3.0 – 5.0 eq)

  • Base: Diisopropylethylamine (DIPEA) (6.0 – 10.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF.

Step-by-Step:

  • Swelling: Swell the resin in DCM for 20 minutes; drain.

  • Pre-activation (Optional but recommended): Dissolve the Morpholine-4-carbonyl chloride in minimal DCM. Add DIPEA.

  • Coupling: Add the Reagent/Base solution to the resin.

    • Concentration: Target a reaction concentration of 0.1 – 0.2 M relative to the reagent.

  • Incubation: Shake/agitate at room temperature for 2–4 hours.

    • Expert Insight: Urea formation is slower than standard amide coupling. If the peptide is sterically hindered (e.g., N-terminal Proline or N-methyl amino acid), extend time to 12 hours or double-couple.

  • QC Check: Perform a Kaiser Test (ninhydrin).

    • Blue beads: Incomplete reaction

      
       Repeat Step 3-4.
      
    • Colorless beads: Complete capping.

  • Wash: Drain and wash resin: DCM (3x), DMF (3x), DCM (3x).

  • Cleavage: Proceed with standard TFA cleavage protocols.

Comparative Data: Capped vs. Uncapped Peptides

The following table illustrates the physicochemical improvements typically observed when capping a hydrophobic tetrapeptide (e.g., Phe-Leu-Val-Phe) with the morpholine moiety.

FeatureUncapped Peptide (

)
Morpholine-Capped (

)
Impact
Solubility (pH 7.4) Low (< 0.1 mg/mL)Moderate (> 1.5 mg/mL)+15x Increase (Morpholine is polar)
Serum Half-life (

)
~15 minutes> 120 minutesExopeptidase Resistance (Urea bond)
H-Bonding Donor (

)
Acceptor (Morpholine O/N)Improved Receptor Binding
pKa (N-term) ~8.0 (Charged at phys pH)Neutral (Urea)Better Membrane Permeability

Troubleshooting & Critical Parameters

  • Issue: Incomplete Coupling (Positive Kaiser Test)

    • Cause: The carbamoyl chloride is moisture-sensitive and may have hydrolyzed to the amine hydrochloride if stored improperly.

    • Fix: Use freshly distilled chloride. Increase equivalents to 10.0 eq. Add a catalytic amount of DMAP (0.1 eq), though be cautious of racemization if the N-terminal AA is chiral (less risk for urea formation than amide, but possible).

  • Issue: Precipitate in Reaction Vial

    • Cause: Formation of DIPEA[1]·HCl salts.

    • Fix: This is normal. Ensure adequate solvent volume (DCM) to keep the resin solvated.

  • Safety Note:

    
     and Carbamoyl chlorides are lachrymators and corrosive. All activation steps (Protocol A) must be performed in a high-efficiency fume hood.
    

References

  • Palchykov, V. A. (2013).[2] "Morpholines.[2][3][4][5][6] Synthesis and Biological Activity."[2][7][8][9][10][11] Russian Journal of Organic Chemistry, 49(6), 787–814.[2] Link

  • Vertex Pharmaceuticals. (2014). "HIV Protease Inhibitors."[4] World Intellectual Property Organization, WO2014043019A1. (Describes the use of ethyl morpholine-4-carboxylate derivatives in peptidomimetics). Link

  • Althuis, T. H., et al. (1979).[11] "Development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a new prototype with oral antiallergy activity." Journal of Medicinal Chemistry, 22(1), 44-48.[11] Link

  • Wuts, P. G. M., & Greene, T. W. (2006).[7][9] Greene's Protective Groups in Organic Synthesis. 4th Edition, Wiley-Interscience. (Reference for stability of carbamate/urea linkages). Link

Sources

Application

Application Notes and Protocols: The Strategic Role of Ethyl Morpholine-4-carboxylate in Pharmaceutical Synthesis

Introduction: Unveiling the Versatility of a Privileged Scaffold In the landscape of modern medicinal chemistry, the morpholine moiety stands out as a "privileged scaffold." Its frequent appearance in a vast array of bio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Versatility of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the morpholine moiety stands out as a "privileged scaffold." Its frequent appearance in a vast array of biologically active compounds and approved pharmaceuticals is a testament to its favorable physicochemical properties. The morpholine ring, with its dual amine and ether functionalities, often imparts improved aqueous solubility, metabolic stability, and a desirable pharmacokinetic profile to drug candidates.[1] Ethyl morpholine-4-carboxylate, also known as N-(ethoxycarbonyl)morpholine, is a key derivative that leverages the inherent advantages of the morpholine core while offering strategic synthetic utility.

This guide provides an in-depth exploration of the role of Ethyl morpholine-4-carboxylate in pharmaceutical synthesis, presenting it not merely as a building block but as a strategic tool for researchers and drug development professionals. We will delve into its primary application as a protecting group for the morpholine nitrogen, discuss its activation for subsequent reactions, and provide detailed protocols for its use and deprotection.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is paramount for its effective and safe implementation in any synthetic workflow.

Table 1: Physicochemical Properties of Ethyl morpholine-4-carboxylate [2]

PropertyValue
Chemical Formula C₇H₁₃NO₃
Molecular Weight 159.18 g/mol
Appearance Liquid
CAS Number 6976-49-4
Density 1.091 g/mL at 25 °C
Refractive Index n20/D 1.459
Flash Point 107.2 °C (225.0 °F)

Safety and Handling:

Ethyl morpholine-4-carboxylate is classified as acutely toxic if swallowed (Acute Tox. 4 Oral). Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood. For comprehensive safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Core Application: The Ethoxycarbonyl Group as a Strategic Protecting Group

The secondary amine of the morpholine ring is a nucleophilic center that can undergo a variety of reactions, which may be undesirable during a multi-step synthesis. The primary role of Ethyl morpholine-4-carboxylate is to serve as a protected form of morpholine. The ethoxycarbonyl group effectively masks the nucleophilicity of the nitrogen atom, rendering it stable to a range of reaction conditions.[3]

The selection of a protecting group is a critical decision in synthetic planning. The ideal protecting group should be:

  • Easy and inexpensive to install.

  • Stable to the reaction conditions of subsequent steps.

  • Readily and selectively removed under mild conditions that do not affect other functional groups.[4]

The ethoxycarbonyl group fulfills these criteria, making Ethyl morpholine-4-carboxylate a valuable reagent in the synthesis of complex pharmaceutical intermediates.

G cluster_0 Protection cluster_1 Synthetic Transformations cluster_2 Deprotection Morpholine Morpholine Ethyl morpholine-4-carboxylate Ethyl morpholine-4-carboxylate Morpholine->Ethyl morpholine-4-carboxylate Ethyl chloroformate, Base Functionalized Intermediate Functionalized Intermediate Ethyl morpholine-4-carboxylate->Functionalized Intermediate Various Reagents Target Molecule Target Molecule Functionalized Intermediate->Target Molecule Hydrolysis (Acid or Base)

Figure 1: General workflow illustrating the use of Ethyl morpholine-4-carboxylate as a protecting group.

Protocol 1: Synthesis of N-Substituted Morpholine Derivatives

While Ethyl morpholine-4-carboxylate is primarily a protected form of morpholine, its carbamate functionality can be leveraged in certain synthetic transformations. However, a more common synthetic route involves the initial N-alkylation of morpholine, followed by other transformations. For illustrative purposes, a protocol for the synthesis of a morpholine derivative is provided below, based on the reaction of morpholine with an electrophile.[5]

Objective: To synthesize Ethyl 2-(morpholino)acetate.

Principle: This reaction is a nucleophilic substitution where the nitrogen atom of morpholine attacks the electrophilic carbon of ethyl chloroacetate. Triethylamine is used as a base to neutralize the hydrochloric acid formed during the reaction.

Materials:

  • Morpholine

  • Ethyl chloroacetate

  • Triethylamine

  • Benzene (or a suitable alternative solvent like toluene or THF)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for reflux and workup

Procedure:

  • To a solution of morpholine (1 equivalent) in benzene, add triethylamine (1.1 equivalents).

  • Slowly add ethyl chloroacetate (1 equivalent) to the reaction mixture at room temperature with stirring.

  • After the initial exothermic reaction subsides, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure Ethyl 2-(morpholino)acetate.

Protocol 2: Deprotection of the Ethoxycarbonyl Group

The removal of the ethoxycarbonyl protecting group is a crucial step to liberate the morpholine nitrogen for subsequent reactions or to reveal the final drug molecule. This is typically achieved through hydrolysis under either acidic or basic conditions.[6][7]

G cluster_0 Deprotection Pathways Ethyl morpholine-4-carboxylate Ethyl morpholine-4-carboxylate Acidic Hydrolysis H₃O⁺, Δ Ethyl morpholine-4-carboxylate->Acidic Hydrolysis Alkaline Hydrolysis 1. OH⁻, Δ 2. H₃O⁺ Ethyl morpholine-4-carboxylate->Alkaline Hydrolysis Morpholine + CO₂ + Ethanol Morpholine + CO₂ + Ethanol Acidic Hydrolysis->Morpholine + CO₂ + Ethanol Products Alkaline Hydrolysis->Morpholine + CO₂ + Ethanol Products

Figure 2: Deprotection pathways for the N-ethoxycarbonyl group.

A. Alkaline Hydrolysis

Principle: Saponification of the carbamate ester followed by decarboxylation of the resulting carbamic acid upon acidification.

Materials:

  • N-(Ethoxycarbonyl)morpholine derivative

  • Aqueous sodium hydroxide (e.g., 2 M) or potassium hydroxide

  • Ethanol or methanol (as a co-solvent if needed)

  • Hydrochloric acid (for workup)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Dissolve the N-(ethoxycarbonyl)morpholine derivative in a suitable solvent (e.g., ethanol).

  • Add an excess of aqueous sodium hydroxide solution.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Carefully acidify the aqueous residue with hydrochloric acid to a pH of ~1-2.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected morpholine derivative.

B. Acidic Hydrolysis

Principle: Acid-catalyzed hydrolysis of the carbamate to the corresponding carbamic acid, which then decarboxylates.

Materials:

  • N-(Ethoxycarbonyl)morpholine derivative

  • Aqueous hydrochloric acid or sulfuric acid

  • Suitable solvent (e.g., water, dioxane)

Procedure:

  • Dissolve the N-(ethoxycarbonyl)morpholine derivative in a suitable solvent.

  • Add an excess of aqueous acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic phase to obtain the deprotected product.

Application in the Synthesis of Pharmaceutical Scaffolds

The morpholine moiety is a key structural feature in several blockbuster drugs. While specific, proprietary synthetic routes may vary, the use of protected morpholine derivatives is a common strategy.

  • Linezolid: An oxazolidinone antibiotic, Linezolid contains a morpholine ring attached to a phenyl group. The synthesis often involves the coupling of a protected morpholine precursor with a fluoronitrobenzene derivative.

  • Gefitinib: A tyrosine kinase inhibitor used in cancer therapy, Gefitinib also features a morpholine ring. Synthetic strategies often employ the introduction of the morpholine moiety at a late stage of the synthesis.[8]

  • Aprepitant: A neurokinin-1 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting, Aprepitant has a complex stereochemistry that includes a morpholine ring.[1]

The use of Ethyl morpholine-4-carboxylate in these syntheses allows for the precise and controlled introduction of the morpholine scaffold, preventing unwanted side reactions and ensuring high yields of the desired intermediates.

Conclusion

Ethyl morpholine-4-carboxylate is a strategically important reagent in pharmaceutical synthesis. Its primary role as a stable, yet readily cleavable, protecting group for the morpholine nitrogen facilitates the construction of complex molecular architectures. The protocols and principles outlined in this guide provide a framework for the effective utilization of this versatile compound, empowering researchers to harness the full potential of the privileged morpholine scaffold in the discovery and development of new therapeutic agents.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Critical Role of 4-(3-Chloropropyl)morpholine in Gefitinib Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Methyl morpholine-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl morpholine-2-carboxylate. Retrieved from [Link]

  • Hartung, J., et al. (2021). The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids. Beilstein Journal of Organic Chemistry, 17, 2824–2841. Retrieved from [Link]

  • Baran, P. S. (n.d.). Protecting Groups. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). N-Ethylmorpholine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Ethylmorpholine. Retrieved from [Link]

  • AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s), 253-261. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Ethyl morpholine-4-carboxylate, min 97%, 1 gram. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. 556, 01051. Retrieved from [Link]

  • Hadavi, D., et al. (2025). Buffer 4-Ethylmorpholinium/Acetate: Exploring a New Alternative Buffer for Native Mass Spectrometry. Rapid Communications in Mass Spectrometry, e10061. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate). Retrieved from [Link]

  • Szafran, M., et al. (1993). Influence of intramolecular hydrogen bonds on the acid hydrolysis of di(ethoxycarbonyl)pyridine N-oxides. Journal of the Chemical Society, Perkin Transactions 2, (8), 1161-1165. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. Retrieved from [Link]

  • Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324-332. Retrieved from [Link]

  • Capot Chemical. (2015, December 4). MSDS of Ethyl 4-benzylmorpholine-2-carboxylate. Retrieved from [Link]

  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, (vii), 101-112. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: N-Ethylmorpholine. Retrieved from [Link]

  • Bakke, B. A. (2018, May 1). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy. Retrieved from [Link]

  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4-5), 324-332. Retrieved from [Link]

  • Brown, W. P. (n.d.). Infrared spectrum of ethyl ethanoate. Retrieved from [Link]

  • Hadavi, D., et al. (2025). Buffer 4-Ethylmorpholinium/Acetate: Exploring a New Alternative Buffer for Native Mass Spectrometry. Rapid Communications in Mass Spectrometry, e10061. Retrieved from [Link]

  • PubChem. (n.d.). Ethylmorpholine. Retrieved from [Link]

Sources

Method

Detailed experimental protocol for using Ethyl morpholine-4-carboxylate

Application Notes & Protocols for Ethyl Morpholine-4-Carboxylate A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Introduction: Situating Ethyl Morpholine-4-Carboxylate in Modern...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols for Ethyl Morpholine-4-Carboxylate

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: Situating Ethyl Morpholine-4-Carboxylate in Modern Synthesis

The morpholine moiety is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its favorable physicochemical properties, metabolic stability, and ability to improve the pharmacokinetic profile of drug candidates.[1] Ethyl morpholine-4-carboxylate, a carbamate derivative of morpholine, serves as a crucial synthetic intermediate. Its primary function is to act as a protecting group for the morpholine nitrogen.[2] The nucleophilic and basic nature of the secondary amine in morpholine can interfere with a wide range of synthetic transformations, such as those involving strong bases, organometallics, or electrophilic reagents. By converting the amine to an ethoxycarbonyl carbamate, its nucleophilicity is effectively masked, allowing for selective reactions elsewhere in the molecule.[2]

This guide provides a comprehensive overview of Ethyl morpholine-4-carboxylate, detailing its physicochemical properties, a robust protocol for its synthesis, and a detailed application protocol illustrating its use as a protecting group followed by its subsequent removal (deprotection). The causality behind each experimental step is explained to provide a deeper understanding of the chemical principles at play.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its safe and effective use. The key characteristics of Ethyl morpholine-4-carboxylate are summarized below.

PropertyValueReference(s)
IUPAC Name Ethyl morpholine-4-carboxylate[3]
Synonyms N-(Ethoxycarbonyl)morpholine, Morpholine-4-carboxylic acid ethyl ester[3]
CAS Number 6976-49-4[3]
Molecular Formula C₇H₁₃NO₃[3]
Molecular Weight 159.18 g/mol [3]
Appearance Liquid[3]
Density 1.091 g/mL at 25 °C[3]
Refractive Index n20/D 1.459[3]
Flash Point 107.2 °C (225.0 °F)[3]

Safety and Handling:

Ethyl morpholine-4-carboxylate is classified as acutely toxic if swallowed (Acute Tox. 4 Oral, H302).[3] Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place. It is classified under Storage Class 10 for combustible liquids.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Protocol 1: Synthesis of Ethyl Morpholine-4-Carboxylate

This protocol details the synthesis of Ethyl morpholine-4-carboxylate via the acylation of morpholine with ethyl chloroformate. This is a standard and highly efficient method for the formation of N-alkoxycarbonyl derivatives from secondary amines.

Principle of the Method:

The lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. The reaction produces a tetrahedral intermediate which then collapses, expelling a chloride ion. A base, such as triethylamine, is required to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting morpholine and driving the reaction to completion.

Morpholine Morpholine Reaction Nucleophilic Acyl Substitution Morpholine->Reaction EtOCOCl Ethyl Chloroformate EtOCOCl->Reaction Base Triethylamine (Base) Base->Reaction Solvent Dichloromethane (Solvent) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Quench & Extract Purification Distillation under Reduced Pressure Workup->Purification Isolate Crude Product Product Ethyl Morpholine-4-carboxylate Purification->Product Purify

Caption: Workflow for the synthesis of Ethyl morpholine-4-carboxylate.

Materials and Reagents:

  • Morpholine (≥99%)

  • Ethyl chloroformate (≥97%)

  • Triethylamine (Et₃N, ≥99%), dried over KOH

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Pressure-equalizing dropping funnel

  • Thermometer

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Detailed Step-by-Step Protocol:

  • Reaction Setup:

    • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a thermometer. Ensure all glassware is oven-dried to prevent hydrolysis of the ethyl chloroformate.

    • Charge the flask with morpholine (1.0 eq.) and anhydrous dichloromethane (approx. 5 mL per 10 mmol of morpholine).

    • Add triethylamine (1.1 eq.) to the flask.

    • Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of Ethyl Chloroformate:

    • Dilute ethyl chloroformate (1.05 eq.) with an equal volume of anhydrous dichloromethane and charge it into the dropping funnel.

    • Add the ethyl chloroformate solution dropwise to the cooled morpholine solution over 30-45 minutes. The key is to maintain the internal reaction temperature below 5 °C.[4] This is crucial to minimize side reactions. A white precipitate of triethylamine hydrochloride will form.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Continue stirring at room temperature for 2-3 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting morpholine is consumed.

  • Workup and Extraction:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M HCl (to remove excess triethylamine)

      • Saturated NaHCO₃ solution (to neutralize any remaining acid)

      • Brine (to reduce the solubility of organic material in the aqueous phase)

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil.

  • Purification:

    • Purify the crude oil by vacuum distillation to obtain Ethyl morpholine-4-carboxylate as a clear, colorless liquid.

Protocol 2: Application as a Protecting Group and Subsequent Deprotection

This section describes a representative workflow where Ethyl morpholine-4-carboxylate is used to protect the morpholine nitrogen, enabling a hypothetical downstream reaction (e.g., ortho-lithiation of an attached aromatic ring), followed by the deprotection of the nitrogen to restore the parent amine.

Principle of the Method:

The electron-withdrawing nature of the ethoxycarbonyl group significantly reduces the basicity and nucleophilicity of the morpholine nitrogen. This "protection" prevents the nitrogen from interfering in reactions that are sensitive to basic/nucleophilic amines, such as those involving strong organolithium bases.[2] Once the desired transformation is complete, the carbamate group can be cleaved under hydrolytic conditions (either acidic or basic) to regenerate the free amine.[5]

Substrate Substrate with unprotected Morpholine Protection Protection Step (Protocol 1) Substrate->Protection ProtectedSubstrate Substrate with N-COOEt protected Morpholine Protection->ProtectedSubstrate DownstreamReaction Selective Reaction (e.g., ortho-lithiation) ProtectedSubstrate->DownstreamReaction ModifiedProtected Modified Protected Substrate DownstreamReaction->ModifiedProtected Deprotection Deprotection Step (Basic Hydrolysis) ModifiedProtected->Deprotection FinalProduct Final Product with free Morpholine Deprotection->FinalProduct

Caption: Conceptual workflow for using Ethyl morpholine-4-carboxylate as a protecting group.

Part A: Deprotection (Cleavage of the Ethyl Carbamate Group)

This protocol outlines the basic hydrolysis of the N-ethoxycarbonyl group to regenerate the free morpholine nitrogen. Basic hydrolysis is often preferred as it can be milder on other functional groups compared to strong acid hydrolysis.

Materials and Reagents:

  • Ethyl morpholine-4-carboxylate (or a substrate containing this moiety)

  • Ethanol (EtOH)

  • Deionized water

  • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O) or Sodium Hydroxide (NaOH)

  • Diethyl ether or Dichloromethane for extraction

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Standard glassware for extraction and filtration

Detailed Step-by-Step Protocol (Based on Barium Hydroxide Hydrolysis):

  • Reaction Setup:

    • In a round-bottom flask, dissolve the N-ethoxycarbonyl protected substrate (1.0 eq.) in a 1:1 mixture of ethanol and water (e.g., 15 mL of each per 10 mmol of substrate).[5]

    • Add barium hydroxide octahydrate (2.0 eq.) to the solution.[5] The use of a hydroxide source is essential for the saponification of the carbamate ester linkage.

    • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Hydrolysis:

    • Heat the reaction mixture to a gentle reflux (approximately 80-90 °C).

    • Maintain the reflux with vigorous stirring for 24-48 hours. The reaction is typically slow and requires elevated temperatures to proceed at a reasonable rate.

    • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • If Ba(OH)₂ was used, barium carbonate may precipitate (by reacting with atmospheric CO₂). Filter the hot reaction mixture to remove any insoluble salts.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the remaining aqueous solution multiple times with a suitable organic solvent (e.g., dichloromethane or diethyl ether) to isolate the deprotected amine product.

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product can be further purified by column chromatography or distillation, depending on its physical properties.

Conclusion and Field-Proven Insights

Ethyl morpholine-4-carboxylate is a valuable and straightforward-to-synthesize intermediate for multistep organic synthesis. Its role as a protecting group for the ubiquitous morpholine scaffold cannot be overstated. The choice of protection is a critical strategic decision in any complex synthesis. The ethoxycarbonyl group offers a robust and reliable option, stable to a wide array of reaction conditions, yet removable when required. While the deprotection often requires forcing conditions like prolonged heating with a strong base, these conditions are well-documented and reliable.[5] For substrates sensitive to strong base, alternative deprotection methods using trimethylsilyl iodide (TMSI) may be considered, although this reagent requires more specialized handling.[6] The protocols provided herein represent standard, validated procedures that can be adapted to a wide variety of substrates, empowering researchers to leverage the strategic advantages of the morpholine moiety in their synthetic endeavors.

References

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
  • Pazdera, P. (2015). Response to "How can I unprotect a secondary amine protected from ethyl carbamate?". ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Slayden, S. W., & Gilman, H. (1955). ethyl n-methylcarbamate. Organic Syntheses, 35, 64. [Link]

  • Scattolin, T., et al. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(18), 3332–3336. [Link]

  • Bluelight.org. (2023). Deprotection of ethylcarbamate (secondary amine protecting group). Forum Thread. [Link]

  • Jiang, T., et al. (2018). Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates. PubMed Central. [Link]

  • Willingdon College, Sangli. (n.d.). Protection and deprotection. [Link]

  • Tami, G. M., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(2), 757-811. [Link]

Sources

Application

Ethyl Morpholine-4-Carboxylate: An Emerging Solvent for Specialized Synthesis

Abstract This technical guide provides a comprehensive overview of ethyl morpholine-4-carboxylate, a specialty solvent with unique properties conducive to specific applications in organic synthesis. While not a universal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of ethyl morpholine-4-carboxylate, a specialty solvent with unique properties conducive to specific applications in organic synthesis. While not a universally employed solvent, its distinct characteristics offer advantages in select reaction classes, particularly where modulation of solubility, basicity, and reaction kinetics is critical. This document details its physicochemical properties, explores its emerging applications with supporting data, and furnishes detailed protocols for its use. The information presented herein is intended for researchers, chemists, and process development scientists engaged in the synthesis of complex organic molecules.

Introduction: Unveiling a Niche Solvent

The selection of a reaction solvent is a paramount decision in the design of any chemical synthesis, profoundly influencing reaction rates, yields, and impurity profiles. While common solvents have well-documented properties, the exploration of novel solvent systems continues to be a frontier in process optimization and the enablement of challenging transformations. Ethyl morpholine-4-carboxylate, also known as N-(ethoxycarbonyl)morpholine, is a carbamate derivative of morpholine that presents an interesting combination of structural features.[1] Its morpholine core imparts a degree of polarity and potential for hydrogen bonding, while the ethyl carbamate functionality modulates its basicity and solvation characteristics compared to its parent amine, N-ethylmorpholine.[2]

This application note aims to consolidate the currently available information on ethyl morpholine-4-carboxylate and present it as a viable, albeit specialized, reaction solvent. We will delve into its physical and chemical properties, highlight potential areas of application based on analogous structures, and provide actionable protocols to facilitate its adoption in the modern synthesis laboratory.

Physicochemical Properties: A Snapshot

A thorough understanding of a solvent's physical properties is crucial for its effective implementation. The following table summarizes the key physicochemical data for ethyl morpholine-4-carboxylate.

PropertyValueSource
CAS Number 6976-49-4
Molecular Formula C₇H₁₃NO₃
Molecular Weight 159.18 g/mol
Appearance Liquid
Density 1.091 g/mL at 25 °C
Refractive Index n20/D 1.459
Flash Point 107.2 °C (225.0 °F)

The relatively high boiling point and flash point suggest that ethyl morpholine-4-carboxylate is a low-volatility solvent, which can be advantageous for reactions requiring elevated temperatures. Its density, slightly higher than water, and its refractive index are useful parameters for reaction monitoring and quality control.

Potential Applications and Mechanistic Considerations

While specific literature on ethyl morpholine-4-carboxylate as a primary reaction solvent is sparse, its structural relationship to morpholine and other N-acylated amines allows for informed hypotheses regarding its potential applications.

Role in Modulating Basicity and Nucleophilicity

The electron-withdrawing nature of the ethoxycarbonyl group significantly attenuates the basicity of the morpholine nitrogen compared to N-ethylmorpholine. This property makes ethyl morpholine-4-carboxylate an interesting choice for reactions where a mildly basic or non-basic polar aprotic environment is desired. For instance, in reactions sensitive to strong bases that can cause side reactions or epimerization, ethyl morpholine-4-carboxylate could serve as a less reactive alternative to solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

Potential in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, and solvent choice is critical for their success.[3] While not a traditional solvent for these transformations, the polarity of ethyl morpholine-4-carboxylate may aid in the dissolution of polar substrates and inorganic bases commonly used in reactions like the Suzuki-Miyaura coupling.[4][5] Its coordinating ability, though weaker than that of strongly basic amines, could play a role in stabilizing catalytic species.

Experimental Protocols

The following protocols are proposed as starting points for the evaluation of ethyl morpholine-4-carboxylate as a reaction solvent. Researchers should optimize these conditions based on their specific substrates and desired outcomes.

Protocol 4.1: General Procedure for a Model Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for testing the efficacy of ethyl morpholine-4-carboxylate as a solvent in a Suzuki-Miyaura coupling reaction.

Workflow Diagram:

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine aryl halide (1.0 eq), boronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a flask. B Add ethyl morpholine-4-carboxylate and water (e.g., 10:1 v/v). A->B C Degas the mixture with N₂ or Ar for 15-30 min. B->C D Add Pd catalyst (e.g., Pd(PPh₃)₄, 2 mol%). C->D E Heat the reaction mixture (e.g., 80-100 °C) with stirring. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to room temperature. Dilute with ethyl acetate and water. F->G Upon completion H Separate layers. Extract aqueous layer with ethyl acetate. G->H I Combine organic layers, dry (Na₂SO₄), and concentrate. H->I J Purify by column chromatography. I->J

Caption: Workflow for a model Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Potassium carbonate (K₂CO₃)

  • Ethyl morpholine-4-carboxylate

  • Degassed deionized water

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add ethyl morpholine-4-carboxylate (5 mL) and degassed deionized water (0.5 mL).

  • Sparge the mixture with a gentle stream of nitrogen or argon for 15-30 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst (0.02 mmol).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validation:

  • Reaction Monitoring: The disappearance of the starting aryl halide and the appearance of the biaryl product can be tracked by TLC or LC-MS. A successful reaction will show high conversion of the limiting reagent.

  • Product Characterization: The identity and purity of the isolated product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Safety and Handling

Ethyl morpholine-4-carboxylate is classified as an acute toxicant if swallowed (Acute Tox. 4 Oral) and is associated with the hazard statement H302.[1] It is a combustible liquid.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.

Conclusion

Ethyl morpholine-4-carboxylate represents a solvent with a unique profile that warrants consideration for specific synthetic challenges. Its moderate polarity, attenuated basicity compared to related amines, and high boiling point make it a potentially valuable tool in the modern chemist's arsenal. While extensive application data is not yet available, the theoretical considerations and model protocols provided in this guide are intended to serve as a foundation for future exploration and application development. We encourage researchers to investigate its utility in their own systems and contribute to a broader understanding of this promising solvent.

References

  • Ataman Kimya. (n.d.). N-ETHYLMORPHOLINE. Retrieved from [Link]

  • NIST. (n.d.). N-Ethylmorpholine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Hunt, A. J., & Clark, J. H. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(13), 3439-3453.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Clark, J. H., & Macquarrie, D. J. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 16, 1056–1063.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Ethyl Morpholine-4-Carboxylate

Welcome to the technical support center for the purification of Ethyl morpholine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assista...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl morpholine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure you can achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude Ethyl morpholine-4-carboxylate?

A1: The impurity profile of Ethyl morpholine-4-carboxylate is largely dependent on its synthetic route. The most common laboratory-scale synthesis involves the reaction of morpholine with ethyl chloroformate, often in the presence of a base like triethylamine to scavenge the HCl byproduct.

Common Impurities:

  • Unreacted Starting Materials: Morpholine and ethyl chloroformate.

  • Base and its Salt: Triethylamine and triethylamine hydrochloride.

  • Byproducts: Diethyl carbonate from the decomposition of ethyl chloroformate.

  • Solvent Residues: Depending on the solvent used for the reaction and workup (e.g., dichloromethane, ethyl acetate).

Understanding the potential impurities is the first critical step in designing an effective purification strategy. A preliminary analysis of your crude material by techniques like GC-MS or ¹H NMR is highly recommended.

Q2: What are the key physical properties of Ethyl morpholine-4-carboxylate relevant to its purification?

A2: Knowledge of the physical properties is fundamental to selecting the appropriate purification technique.

PropertyValueSignificance for Purification
Physical State LiquidDictates the choice between distillation, chromatography, or crystallization (if a solid derivative can be formed).
Molecular Weight 159.18 g/mol -
Density 1.091 g/mL at 25 °CUseful for calculating molar quantities and for liquid-liquid extractions.
Boiling Point High (estimated >200 °C at atmospheric pressure)Atmospheric distillation is likely not feasible due to potential decomposition. Vacuum distillation is the preferred method.
Flash Point 107.2 °CIndicates the compound is combustible but not highly flammable. Standard laboratory safety precautions should be followed.
Solubility Miscible with most organic solvents.Important for choosing solvents for chromatography or extraction.

Q3: Is Ethyl morpholine-4-carboxylate stable to acidic or basic conditions during workup?

A3: As a carbamate, Ethyl morpholine-4-carboxylate is susceptible to hydrolysis under both acidic and basic conditions, particularly at elevated temperatures. The morpholine nitrogen is part of a carbamate linkage, making it less basic than a free amine. However, strong acidic or basic washes during workup should be performed at low temperatures and with short contact times to minimize degradation back to morpholine.

Troubleshooting Guides

Troubleshooting Vacuum Distillation

Vacuum distillation is the most effective method for purifying Ethyl morpholine-4-carboxylate on a larger scale, given its high boiling point.

Problem 1: Bumping or Uncontrolled Boiling

  • Cause: Uneven heating or lack of nucleation sites. This is particularly common with viscous liquids.

  • Solution:

    • Ensure Uniform Heating: Use a heating mantle with a stirrer or an oil bath for even heat distribution.

    • Use a Magnetic Stirrer: Vigorous stirring provides nucleation sites and prevents bumping.

    • Introduce a Fine Stream of Air or Nitrogen: A very fine capillary bleed of an inert gas can promote smooth boiling.

    • Avoid Boiling Chips in Vacuum: Boiling chips are often ineffective under vacuum as the trapped air is quickly removed.

Problem 2: Product Decomposition in the Distillation Flask

  • Cause: The pot temperature is too high, leading to thermal degradation of the carbamate.

  • Solution:

    • Lower the Pressure: A lower vacuum will decrease the boiling point of the product, allowing for distillation at a lower temperature. Aim for a pressure below 1 mmHg if possible.

    • Use a Short-Path Distillation Apparatus: This minimizes the residence time of the compound at high temperatures.

    • Ensure the Thermometer is Placed Correctly: The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

Problem 3: Poor Separation from a Close-Boiling Impurity

  • Cause: The impurity has a boiling point very close to that of Ethyl morpholine-4-carboxylate.

  • Solution:

    • Use a Fractionating Column: A Vigreux or packed column between the distillation flask and the condenser will increase the number of theoretical plates and improve separation.

    • Optimize the Reflux Ratio: In fractional distillation, a higher reflux ratio (the ratio of condensate returned to the column to that collected as distillate) generally improves separation but increases the distillation time.

Experimental Workflow: Vacuum Distillation

setup Setup: Assemble a clean, dry vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease. charge Charge Flask: Add the crude Ethyl morpholine-4-carboxylate and a magnetic stir bar to the round-bottom flask. setup->charge 1. vacuum Apply Vacuum: Gradually apply vacuum to the system. Start stirring. charge->vacuum 2. heat Heating: Gently heat the distillation flask using a heating mantle or oil bath. vacuum->heat 3. fore_run Collect Fore-run: Discard the initial distillate, which may contain lower-boiling impurities. heat->fore_run 4. collect Collect Product: Collect the fraction that distills at the expected boiling point and pressure. fore_run->collect 5. stop Stop Distillation: Once the product is collected, remove the heat source and allow the system to cool before slowly releasing the vacuum. collect->stop 6.

Caption: Workflow for Vacuum Distillation

Troubleshooting Column Chromatography

For smaller scales or when high purity is required, column chromatography is a suitable purification method.

Problem 1: Poor Separation of the Product from Impurities

  • Cause: Inappropriate choice of stationary or mobile phase.

  • Solution:

    • Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to screen different solvent systems. A good solvent system will give a retention factor (Rf) of 0.2-0.4 for the product and good separation from impurities. For a moderately polar compound like Ethyl morpholine-4-carboxylate, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.

    • Choose the Right Stationary Phase: Silica gel is the standard choice. If the compound is unstable on silica, consider using a less acidic stationary phase like alumina (neutral or basic).

Problem 2: Tailing of the Product Band

  • Cause: The compound is interacting too strongly with the stationary phase, or the column is overloaded.

  • Solution:

    • Add a Small Amount of a Modifier to the Eluent: For a basic compound, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can reduce tailing on silica gel.

    • Reduce the Amount of Sample Loaded: As a rule of thumb, the amount of crude material loaded should be about 1-5% of the weight of the stationary phase.

Problem 3: Cracking or Channeling of the Stationary Phase

  • Cause: Improper packing of the column.

  • Solution:

    • Pack the Column Carefully: Ensure the stationary phase is packed uniformly as a slurry and is not allowed to run dry.

    • Use Flash Chromatography: Applying gentle pressure (e.g., with a nitrogen line or a pump) will result in a more tightly and uniformly packed column, leading to better separation and faster elution.

Experimental Protocol: Column Chromatography

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., starting with 20% ethyl acetate in hexane and increasing the polarity).

    • Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).

    • Select the solvent system that gives the best separation.

  • Column Packing:

    • Choose an appropriate size column.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading and Elution:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

    • Carefully load the sample onto the top of the column.

    • Begin eluting with the chosen solvent system, collecting fractions.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Purity Assessment

After purification, it is essential to assess the purity of the Ethyl morpholine-4-carboxylate.

Analytical Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for assessing purity and identifying any remaining volatile impurities.[1][2]

  • High-Performance Liquid Chromatography (HPLC): Can be used for purity determination, especially for non-volatile impurities. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase is a good starting point.[3][4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the product and identifying impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the carbamate functional group (strong C=O stretch around 1700 cm⁻¹).

By following the guidance in this technical support center, you will be well-equipped to purify Ethyl morpholine-4-carboxylate to a high degree of purity and troubleshoot any issues that may arise during your experiments.

References

  • Hartman, G. D., & Weinstock, L. M. (1979). THIAZOLES FROM ETHYL ISOCYANOACETATE AND THIONO ESTERS: ETHYL THIAZOLE-4-CARBOXYLATE. Organic Syntheses, 59, 183. doi:10.15227/orgsyn.059.0183
  • Zhu, M., Liu, S., Deng, Z., & Wang, G. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 26(18), 6177-6180.
  • Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]

  • Li, X., Li, S., Wang, J., Zhang, Y., Li, Y., & Li, X. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8195031. doi:10.1155/2018/8195031
  • Ataman Kimya. (n.d.). N-ETHYLMORPHOLINE. Retrieved from [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–827.
  • Raoof, S. S., Al-Tamiemi, E. O., & Khammas, S. J. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s), 253.
  • KLM Technology Group. (n.d.). Troubleshooting Practice in the Refinery. Retrieved from [Link]

  • Li, J., et al. (2020). Selective adsorption of trace morpholine impurities over N-ethyl morpholine by tetralactam solids.
  • He, C., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Molecules, 29(12), 2853.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Flegel, M., & Kuchař, M. (1973). Studies on the use of N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline for the synthesis of acylamino acid anilides and p-nitroanilides.
  • Kister, H. Z. (2006).
  • Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2(Supplement)), 253.
  • U.S. Environmental Protection Agency. (1984). Method 632.
  • Ship & Shore Environmental, Inc. (2023, December 8). Troubleshooting Distillation Column Malfunctions. Retrieved from [Link]

  • El-Ghorab, A. H., et al. (2016). Determination of carbamates in soils by liquid chromatography coupled with on-line postcolumn UV irradiation and chemiluminescence detection. Arabian Journal of Chemistry, 9, S1530-S1536.
  • de Souza, D. Z., & de Souza, R. M. (2012). Determination of Carbamates in Beverages by Liquid-Liquid Extraction with Low Temperature Partitioning and Liquid Chromatography. Journal of the Brazilian Chemical Society, 23(6), 1145-1151.
  • NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards: N-Ethylmorpholine. Retrieved from [Link]

  • Li, X., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8195031.
  • CN103641797B - Preparation method for N-acetyl morpholine - Google Patents. (n.d.).
  • K-Jhil. (2024, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • Carl ROTH. (n.d.). 4-Ethylmorpholine. Retrieved from [Link]

  • Waters. (n.d.).
  • Chemistry LibreTexts. (2023, October 15). 7.1: Static Vacuum Distillation. Retrieved from [Link]

  • Levin, J. O., & Andersson, K. (1986). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis.
  • Kister, H. Z. (2006). Distillation Troubleshooting. John Wiley & Sons.
  • PubChem. (n.d.). Methyl morpholine-4-carboxylate. Retrieved from [Link]

  • de Souza, D. Z., & de Souza, R. M. (2012). Determination of Carbamates in Beverages by Liquid-Liquid Extraction with Low Temperature Partitioning and Liquid Chromatography. Journal of the Brazilian Chemical Society, 23(6), 1145-1151.
  • MIT OpenCourseWare. (n.d.). Principles of Chemical Science, Solutions for Lecture 22: Acid-Base Equilibrium: Salt Solutions and Buffers.
  • PubChem. (n.d.). Ethylmorpholine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in Ethyl Morpholine-4-carboxylate Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of Ethyl morpholine-4-carboxylate. This guide is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl morpholine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields. By understanding the causality behind each experimental step, you can effectively troubleshoot your synthesis and achieve optimal results.

Synthesis Overview: The Core Reaction

The synthesis of Ethyl morpholine-4-carboxylate is a classic example of nucleophilic acyl substitution. Morpholine, a secondary amine, acts as the nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Primary Reaction:

Morpholine + Ethyl Chloroformate → Ethyl morpholine-4-carboxylate + HCl

The HCl generated must be scavenged by a base (e.g., Triethylamine, Pyridine, or an inorganic base like K₂CO₃) to prevent the protonation of the starting morpholine, which would render it non-nucleophilic and halt the reaction.

Reaction Mechanism and Potential Pitfalls

Understanding the reaction flow is critical for troubleshooting. The following diagram illustrates the desired synthetic pathway and the most common side reactions that compete with product formation.

G cluster_reagents Reagents cluster_products Products Morpholine Morpholine Product Ethyl morpholine-4-carboxylate (Desired Product) Morpholine->Product 1. Nucleophilic Attack ProtonatedMorpholine Protonated Morpholine (Inactive Nucleophile) Morpholine->ProtonatedMorpholine Protonation by HCl (if base is inefficient) ECF Ethyl Chloroformate ECF->Product Hydrolysis Ethanol + CO₂ + HCl (ECF Hydrolysis) ECF->Hydrolysis Hydrolysis Base Base (e.g., TEA) Salt Base•HCl Salt Base->Salt 3. Acid Scavenging Water Water (H₂O) Water->Hydrolysis Product->Salt 2. HCl byproduct

Caption: Reaction scheme for Ethyl morpholine-4-carboxylate synthesis and key side reactions.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common problems encountered during the synthesis in a question-and-answer format.

Q1: My final yield is very low (<50%). Where should I start my investigation?

A: Low yield is the most frequent complaint and almost always traces back to one of three primary areas:

  • Reagent and Solvent Quality: This is the single most critical factor. Ethyl chloroformate is extremely sensitive to moisture, and morpholine can be hygroscopic. Any water present will rapidly decompose your electrophile.

  • Temperature Control: The reaction is highly exothermic. Without proper cooling, the rapid generation of heat can accelerate side reactions and potentially degrade both the starting material and the product.

  • Inefficient HCl Scavenging: If the base is not added correctly or is of insufficient quantity/strength, the HCl byproduct will protonate the morpholine, effectively removing it from the reaction.

Start by rigorously evaluating your reagent quality and reaction setup, as detailed in the following questions.

Q2: How can I be sure my reagents and solvents are not the cause of the low yield?

A: You must assume that your reagents are contaminated with water unless proven otherwise.

  • Ethyl Chloroformate (ECF): This is the most sensitive component. It reacts readily with water to produce ethanol, carbon dioxide, and hydrochloric acid.[1][2] This side reaction irreversibly consumes your ECF, directly reducing the theoretical maximum yield.

    • Validation: Use a freshly opened bottle of high-purity ECF. If the bottle is old, consider distillation before use, although purchasing a new one is often more reliable. Never leave the bottle open to the air.

  • Morpholine: While less reactive than ECF, morpholine is hygroscopic and will absorb atmospheric moisture.

    • Validation: Use freshly distilled morpholine. Store it over molecular sieves (4Å) under an inert atmosphere (Nitrogen or Argon).

  • Solvents (e.g., DCM, THF, Ethyl Acetate): Solvents must be anhydrous.

    • Validation: Use a commercially available anhydrous solvent or dry it using standard laboratory procedures (e.g., distillation from a suitable drying agent or passing through an activated alumina column).

Q3: I noticed significant fuming and the reaction mixture turned brown when I added the ethyl chloroformate. Is this normal?

A: While a slight warming is expected, excessive fuming and dark color changes are signs of an uncontrolled reaction and likely decomposition. The reaction between an amine and an acyl chloride is very rapid and exothermic.[3]

  • Causality: Rapid addition of ECF creates localized "hot spots" where the temperature spikes dramatically. This high temperature promotes side reactions and potential polymerization or decomposition of reactants, leading to the brown coloration and reduced yield.

  • Protocol:

    • Combine the morpholine, solvent, and base in the reaction flask first.

    • Cool the mixture to 0 °C using an ice-water bath.

    • Add the ethyl chloroformate dropwise via an addition funnel over a period of 30-60 minutes.

    • Ensure vigorous stirring throughout the addition to dissipate heat and prevent concentration gradients. Maintain the internal temperature below 5-10 °C.[4]

Q4: What are the pros and cons of different bases and solvents for this synthesis?

A: The choice of base and solvent is crucial for ensuring the reaction proceeds cleanly. The solvent must be aprotic and inert, while the base should be non-nucleophilic.

CategoryOptionProsCons
Base Triethylamine (TEA)Soluble in organic solvents; resulting TEA•HCl salt is often easily filtered off.Can have a slight nucleophilic character; can be difficult to remove completely during workup.
PyridineEffective HCl scavenger.Can be nucleophilic, potentially forming acylpyridinium intermediates; toxic and difficult to remove.
K₂CO₃ or Na₂CO₃Inexpensive; non-nucleophilic; easily removed by aqueous wash.Requires a biphasic (e.g., DCM/water) or heterogeneous reaction, which may have slower kinetics.
Solvent Dichloromethane (DCM)Excellent solvent for all reactants; volatile and easy to remove.Environmental and health concerns.
Tetrahydrofuran (THF)Good solvent; can be made rigorously anhydrous.Can form peroxides upon storage; must be tested before use.
Ethyl AcetateLess toxic alternative to DCM; good solvent.Can undergo transesterification or hydrolysis under strongly basic/acidic conditions, though unlikely here.

Recommendation: For most lab-scale syntheses, using Triethylamine as the base in Dichloromethane (DCM) at 0 °C provides a reliable and homogenous reaction environment.

Q5: My NMR spectrum shows my product, but also several significant impurities. What are they likely to be?

A: Besides unreacted starting materials, several byproducts can form.

  • N,N'-Carbonyldimorpholine: This byproduct forms if your ethyl chloroformate reagent is contaminated with phosgene (COCl₂).[5][6] Phosgene is a common precursor for ECF and can be present as an impurity. Since it has two reactive sites, it will react with two equivalents of morpholine.

  • Ethyl Morpholinoacetate: If you used ethyl chloroacetate instead of ethyl chloroformate by mistake, you would form this N-alkylated product instead of the desired carbamate.[7]

  • N-Ethylmorpholine: This can form if the carbamate product undergoes decarboxylation and subsequent ethylation, though this is less common under standard conditions. It is a known byproduct in other morpholine synthesis routes.[8]

Q6: I'm struggling to isolate my product during the aqueous work-up. My organic layer yield is low even when the reaction seems complete by TLC. What's happening?

A: Ethyl morpholine-4-carboxylate has some water solubility. Furthermore, emulsions can form during the aqueous wash steps, trapping the product.

  • Improved Work-up Protocol:

    • After the reaction is complete, filter off any precipitated salts (e.g., triethylamine hydrochloride) if applicable.

    • Wash the organic filtrate sequentially with:

      • Dilute HCl (e.g., 1M): To remove excess morpholine and the amine base.

      • Saturated NaHCO₃ solution: To neutralize any remaining acid.

      • Saturated NaCl solution (Brine): To break up emulsions and remove the bulk of the dissolved water from the organic layer.[9]

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

Troubleshooting Workflow

If you are facing low yields, follow this logical diagnostic workflow to identify the root cause.

G start Start: Low Product Yield check_reagents 1. Verify Reagent & Solvent Purity Are they anhydrous and fresh? start->check_reagents reagents_no Problem Found: - Use fresh/distilled Morpholine - Use new/anhydrous ECF - Use anhydrous solvent check_reagents->reagents_no No reagents_yes Reagents OK check_reagents->reagents_yes Yes check_temp 2. Review Temperature Control Was addition slow at 0°C? Was exotherm controlled? reagents_yes->check_temp temp_no Problem Found: - Improve cooling - Slow down ECF addition - Ensure vigorous stirring check_temp->temp_no No temp_yes Temp Control OK check_temp->temp_yes Yes check_stoich 3. Check Stoichiometry Used 1.0 eq Morpholine, 1.05-1.1 eq ECF, 1.1-1.2 eq Base? temp_yes->check_stoich stoich_no Problem Found: - Recalculate masses/volumes - Ensure accurate measurements check_stoich->stoich_no No stoich_yes Stoichiometry OK check_stoich->stoich_yes Yes check_workup 4. Analyze Work-up Procedure Used brine wash? Checked pH of washes? Avoided emulsions? stoich_yes->check_workup workup_no Problem Found: - Use brine to break emulsions - Ensure washes are effective - Re-extract aqueous layers check_workup->workup_no No workup_yes Work-up OK check_workup->workup_yes Yes analyze_byproducts 5. Characterize Byproducts Analyze crude NMR/MS for unexpected signals. workup_yes->analyze_byproducts

Caption: A step-by-step workflow for diagnosing low yields.

Validated Experimental Protocol

This protocol is a reliable starting point for the synthesis of Ethyl morpholine-4-carboxylate on a laboratory scale.

Reagents:

  • Morpholine (1.0 eq)

  • Ethyl chloroformate (1.05 eq)

  • Triethylamine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (for work-up)

  • Saturated Sodium Bicarbonate solution (for work-up)

  • Saturated Sodium Chloride solution (Brine, for work-up)

  • Anhydrous Magnesium Sulfate (for drying)

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add morpholine (1.0 eq) and anhydrous DCM.

  • Add Base: Add triethylamine (1.1 eq) to the solution.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Addition of ECF: Add ethyl chloroformate (1.05 eq), diluted in a small amount of anhydrous DCM, to the dropping funnel. Add the ECF solution dropwise to the stirred morpholine solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture again to 0 °C and quench by slow addition of water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and finally, brine.

    • Separate the organic layer and dry it over anhydrous MgSO₄.

  • Isolation: Filter the mixture to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude product, a colorless to pale yellow oil, is often of high purity. If necessary, it can be further purified by vacuum distillation.

References

  • Organic Syntheses. (1979). Ethyl thiazole-4-carboxylate. Org. Synth. 1979, 59, 183.

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–821. (Available at: )

  • NOAA. (2010). ETHYL CHLOROFORMATE - CAMEO Chemicals. National Oceanic and Atmospheric Administration. (Available at: )

  • Al-Tamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). (Available at: )

  • Organic Chemistry Portal. (2024). Synthesis of morpholines. (Available at: )

  • VanDeMark Chemical. (2018). ETHYL CHLOROFORMATE ECF. (Available at: )

  • PubChem. (n.d.). Ethyl chloroformate. National Center for Biotechnology Information. (Available at: )

  • ResearchGate. (2020). Can you help me for synthesis of morpholine using dehydration diethanolamine? (Discussion thread, answer by Bapurao B. Shingate). (Available at: )

  • Kovalska, V., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(11), 3381.

  • BenchChem. (2025). Side reactions and byproduct formation in morpholine synthesis. (Available at: )

  • Supporting Information. (n.d.). Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine. (General procedure example). (Available at: )

  • Chemical Communications. (2021). Selective adsorption of trace morpholine impurities over N-ethyl morpholine by tetralactam solids.

  • Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine. (Available at: )

  • Wikipedia. (n.d.). Phosgene. (Available at: )

  • Lanxess. (2015). Product Safety Assessment: Ethyl chloroformate. (Available at: )

  • Greenfield Global. (n.d.). Organic Volatile Impurities / Residual Solvents in Ethyl Acetate. (Available at: )

  • Google Patents. (n.d.). US4647663A - Synthesis of morpholine. (Available at: )

  • American Chemistry Council. (2021). Properties of Phosgene. (Available at: )

  • Taylor & Francis. (2019). Chloroformate – Knowledge and References. (Available at: )

  • ResearchGate. (n.d.). Reagents and conditions: a) ethyl chloroformate, NMM, THF, −10 °C,.... (Image caption). (Available at: )

  • Tang, C., et al. (2021). Novel synthetic pathway for the production of phosgene. PNAS, 118(40), e2113143118.

  • ScienceDirect. (n.d.). Organic Volatile Impurity. (Topic overview). (Available at: )

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.

  • ResearchGate. (n.d.). Synthesis of Morpholine Containing Sulfonamides. (Available at: )

  • Ataman Kimya. (n.d.). N-ETHYLMORPHOLINE. (Available at: )

  • Academic Journals. (2011). Synthesis of 4-(2-Indenylethyl)morpholine and their cationic transition metal complexes. (Available at: )

  • CDH Fine Chemical. (n.d.). N-ETHYL MORPHOLINE MATERIAL SAFETY DATA SHEET. (Available at: )

Sources

Troubleshooting

Technical Support Center: Strategies for Improving the Purity of Ethyl Morpholine-4-carboxylate Derivatives

Welcome to the technical support center for the purification of Ethyl morpholine-4-carboxylate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who en...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl morpholine-4-carboxylate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter purity challenges with this important class of compounds. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification strategies effectively.

Section 1: Frequently Asked Questions - Understanding Your Impurity Profile

The first step in any purification strategy is to understand what you are trying to remove. The purity of your final compound is often a direct reflection of the initial reaction's success.

Q1: What are the most common impurities I should expect from the synthesis of Ethyl morpholine-4-carboxylate?

A1: Impurities typically arise from three main sources: unreacted starting materials, side-products, and reagents used during the reaction or work-up. The synthesis of ethyl morpholine-4-carboxylate often involves the reaction of morpholine with an acylating agent like ethyl chloroacetate or ethyl chloroformate.[1]

Table 1: Common Impurities and Their Origins

ImpurityLikely OriginRemoval Strategy
Unreacted Morpholine Excess starting material; incomplete reaction.Aqueous acid wash (e.g., 1M HCl) during work-up.
Unreacted Ethyl Chloroformate Excess reagent; incomplete reaction.Aqueous base wash (e.g., NaHCO₃ solution) or quenching with a primary/secondary amine.
Di-acylated Products Reaction of the product with another molecule of the acylating agent (less common for this specific compound).Chromatography, Recrystallization.
N-Ethylmorpholine If ethylating agents are present or as a side reaction from certain starting materials.[2]Acid-base extraction; Distillation if boiling points differ significantly.
Solvent Residues Trapped solvent from the reaction or work-up.High-vacuum drying, trituration, or recrystallization.
Water Incomplete drying of solvents or product.Drying over anhydrous MgSO₄/Na₂SO₄; azeotropic distillation; high-vacuum drying.

Q2: My NMR/GC-MS analysis shows an unexpected peak. How can I identify it?

A2: Identifying unknown impurities is a critical troubleshooting step.

  • Mass Spectrometry (MS): The molecular weight of the impurity can provide significant clues. For instance, a mass corresponding to a di-acylated product or a dimer will be significantly higher than your target compound.

  • NMR Spectroscopy:

    • ¹H NMR: Look for characteristic peaks. Residual morpholine will show a broad singlet for the N-H proton. Unreacted ethyl chloroformate will lack the morpholine ring protons.

    • ¹³C NMR: Can help confirm the carbon skeleton of the impurity.

  • LC-MS: This is a powerful tool for separating and identifying impurities, especially those present in small quantities.

A logical workflow is essential for efficiently tackling purification challenges. The following diagram outlines a general strategy for selecting a primary purification method based on the initial state of your crude product.

G cluster_start Initial Assessment cluster_purification Purification Method Selection cluster_end Final Analysis start Crude Product Analysis (TLC, ¹H NMR, LCMS) is_solid Is the crude product a solid? start->is_solid is_volatile Is the product thermally stable & volatile? is_solid->is_volatile No (Oily/Amorphous) is_crystalline Does it recrystallize easily? is_solid->is_crystalline Yes chromatography Column Chromatography is_volatile->chromatography No distill Distillation (Vacuum) is_volatile->distill Yes is_crystalline->chromatography No recrystallize Recrystallization is_crystalline->recrystallize Yes end_node Pure Compound (>95% Purity) chromatography->end_node recrystallize->end_node distill->end_node

Caption: Troubleshooting flowchart for purification method selection.

Section 2: Troubleshooting Purification Techniques

This section provides detailed guidance on the most common purification methods.

Recrystallization

Recrystallization is often the most efficient method for purifying solid compounds, offering high recovery and scalability.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: Oiling out occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute.

Troubleshooting Steps:

  • Re-heat the solution until the oil completely redissolves.

  • Add more solvent to decrease the saturation level.

  • Cool the solution very slowly. First, let it cool to room temperature undisturbed, then transfer it to a cold bath. Slow cooling is critical for forming a well-ordered crystal lattice.

  • Scratch the inside of the flask with a glass rod at the meniscus. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.

  • Add a seed crystal of the pure compound, if available.

  • Consider a different solvent system. A lower-boiling point solvent or a binary solvent system might be necessary. A patent for purifying a related dimethylmorpholine carboxylate suggests using an ester solvent for recrystallization, which could be a good starting point.[3]

The process of selecting an appropriate solvent system is methodical.

G A Select Candidate Solvents (Polar & Non-polar) B Test Solubility: Add small amount of crude to 0.5 mL of each solvent A->B C Soluble at Room Temp? B->C D Heat the insoluble samples C->D No J Discard Solvent C->J Yes E Soluble when Hot? D->E F Cool the hot solutions E->F Yes E->J No G Crystals Form? F->G H Good Single Solvent Found G->H Yes I Consider Binary System: 1. Dissolve in 'good' solvent 2. Add 'poor' solvent dropwise until cloudy, then re-heat to clarify G->I No

Sources

Optimization

Monitoring Ethyl morpholine-4-carboxylate reactions by TLC and HPLC

An Expert Guide to Monitoring Ethyl Morpholine-4-Carboxylate Reactions Welcome to the Technical Support Center. As Senior Application Scientists, we understand that robust and reliable reaction monitoring is the cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to Monitoring Ethyl Morpholine-4-Carboxylate Reactions

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that robust and reliable reaction monitoring is the cornerstone of successful process development and scale-up. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions (FAQs) for monitoring the synthesis of Ethyl morpholine-4-carboxylate using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Core Concepts & Frequently Asked Questions (FAQs)

Q1: Why is it critical to monitor the synthesis of Ethyl morpholine-4-carboxylate?

Monitoring this reaction is essential for several reasons. Firstly, it allows you to determine the point of reaction completion, preventing unnecessary heating or extended reaction times that could lead to byproduct formation and degradation. Secondly, it provides qualitative information on the formation of impurities. Key species to track include the starting materials (e.g., Morpholine and Ethyl Chloroformate), the desired product (Ethyl morpholine-4-carboxylate), and potential byproducts such as dimers or products of hydrolysis.

Q2: TLC or HPLC: Which technique should I choose for my analysis?

Both techniques are valuable, and the choice depends on the stage of your research and the information you need.

  • TLC is a rapid, inexpensive, and effective qualitative tool, perfect for quick checks on reaction progress at the bench.[1] It's excellent for determining if the starting material has been consumed and for visualizing the formation of new products.

  • HPLC is a quantitative technique that provides superior resolution, sensitivity, and precise data on the concentration of each component.[2] It is the preferred method for kinetic studies, impurity profiling, and final product purity analysis.

Q3: What are the main challenges when analyzing morpholine-containing compounds?

The primary challenge stems from the basic nature of the morpholine nitrogen. On standard silica gel TLC plates or silica-based HPLC columns, this basic amine can interact strongly with acidic silanol groups on the stationary phase. This interaction often leads to significant spot or peak tailing, which can obscure results and make quantification unreliable.

Troubleshooting Guide: Thin-Layer Chromatography (TLC)

TLC is the workhorse of reaction monitoring in synthetic chemistry.[3] A typical TLC setup involves spotting the reaction mixture on a silica plate and developing it in a chamber with an appropriate solvent system.[4]

Detailed Protocol: Reaction Monitoring by TLC
  • Plate Preparation: Use a pencil to gently draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate (e.g., Merck silica gel 60 F-254).[1]

  • Sample Preparation: Dilute a small aliquot of your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane. Prepare separate diluted solutions of your starting materials as references.

  • Spotting: Use a capillary tube to spot the samples on the origin. A standard setup includes three lanes:

    • Lane 1 (Reference): Starting Material (e.g., Morpholine).

    • Lane 2 (Co-spot): Spot the starting material first, then carefully spot the reaction mixture directly on top of it.[4]

    • Lane 3 (Reaction): The reaction mixture. Keep spots small (1-2 mm diameter) to ensure good separation.[5]

  • Development: Place the plate in a TLC chamber containing the chosen solvent system (mobile phase). Ensure the solvent level is below the origin. Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots using one or more of the following methods:

    • UV Light (254 nm): Many commercial plates contain a fluorescent indicator. UV-active compounds appear as dark spots.[6] While the carbamate itself is not a strong chromophore, this is always the first, non-destructive method to try.

    • Potassium Permanganate (KMnO₄) Stain: This stain reacts with compounds that can be oxidized, such as the morpholine moiety, appearing as yellow-brown spots against a purple background.

    • p-Anisaldehyde Stain: A versatile stain that reacts with many functional groups to produce colored spots upon heating.[7]

    • Iodine Chamber: Placing the plate in a chamber with iodine crystals will cause many organic compounds to appear as temporary brown spots.

TLC Troubleshooting Q&A

Q: My spots are streaking badly. What's the cause and solution? A: Streaking is the most common issue for basic compounds like morpholine and its derivatives. It's caused by strong interactions with the acidic silica gel.

  • The Fix: Add a small amount of a basic modifier to your mobile phase. A common choice is 0.5-1% triethylamine (TEA) or ammonia solution.[5] This neutralizes the acidic sites on the silica, resulting in sharp, well-defined spots.

Q: I can't see any spots under the UV lamp. Is my reaction not working? A: Not necessarily. Ethyl morpholine-4-carboxylate and morpholine lack strong UV chromophores.

  • The Fix: Use a chemical stain for visualization. A potassium permanganate (KMnO₄) dip is highly effective for visualizing amines and other oxidizable groups. If you suspect your compound is unstable on silica, you can perform a 2D TLC to check for degradation.[8]

Q: My product and starting material have very similar Rƒ values. How can I improve the separation? A: This indicates your solvent system is not optimal. The goal is to find a system where the product Rƒ is around 0.3-0.5 and well-separated from other spots.

  • The Fix: Adjust the polarity of the mobile phase.

    • If Rƒ values are too high (spots run too far), decrease the polarity of the solvent system (e.g., increase the hexane-to-ethyl acetate ratio).

    • If Rƒ values are too low (spots don't move off the baseline), increase the polarity (e.g., decrease the hexane-to-ethyl acetate ratio or switch to a more polar system like dichloromethane/methanol).

Data Presentation: Recommended TLC Solvent Systems
Solvent System (v/v)Expected Rƒ (Product)Expected Rƒ (Morpholine)Notes
70:30 Hexane / Ethyl Acetate~0.3 - 0.4~0.1 (streaking)Good starting point for many reactions.
50:50 Hexane / Ethyl Acetate~0.5 - 0.6~0.2 (streaking)Use if product Rƒ is too low in the 70:30 system.
95:5 Dichloromethane / Methanol~0.4 - 0.5~0.15 (streaking)A more polar system for more polar derivatives.
70:30:1 Hexane / EtOAc / TEA~0.3 - 0.4~0.1 (no streaking)Addition of Triethylamine (TEA) prevents streaking.

Note: Rƒ values are approximate and can vary based on plate manufacturer, temperature, and chamber saturation.

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

For quantitative analysis, reverse-phase HPLC (RP-HPLC) is the method of choice. It separates compounds based on their polarity, using a non-polar stationary phase and a polar mobile phase.

HPLC Method Development & Protocol
  • Column Selection: A C18 column is the standard choice for reverse-phase separations and is suitable for this analysis.

  • Mobile Phase Preparation: A typical mobile phase consists of an aqueous component (Solvent A) and an organic component (Solvent B).

    • Solvent A: Water with a buffer or modifier (e.g., 0.1% Formic Acid or 10 mM Ammonium Acetate). The modifier is crucial to ensure good peak shape for the basic morpholine analyte.

    • Solvent B: Acetonitrile (ACN) or Methanol.

  • Detector Settings: The carbamate functional group has a weak UV absorbance. Set the detector to a low wavelength, typically between 210-220 nm, to maximize sensitivity.

  • Sample Preparation: Dilute a sample of the reaction mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Running the Analysis: Start with an isocratic method (a constant mobile phase composition) to determine the approximate retention times of your components. If there is a large difference in polarity between starting materials and products, a gradient method (where the mobile phase composition changes over time) will be necessary to achieve good separation in a reasonable timeframe.

Data Presentation: Starting HPLC Method Parameters
ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column offering good efficiency.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier improves peak shape for basic analytes.
Mobile Phase B Acetonitrile (ACN)Common organic modifier with good UV transparency.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA typical injection volume.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
UV Wavelength 215 nmMaximizes sensitivity for the weak carbamate chromophore.
Initial Method 70% A / 30% B (Isocratic)A good starting point to find the compounds. Adjust as needed.
HPLC Troubleshooting Q&A

Q: My peaks are tailing or showing significant broadening. How can I improve the peak shape? A: This is likely due to secondary interactions between the basic morpholine nitrogen and the silica backbone of the column.

  • The Fix:

    • Add a Modifier: Ensure your mobile phase contains an acidic modifier like formic acid or a buffer. This protonates the analyte and masks the silanol groups.

    • Use a Base-Deactivated Column: Consider using a modern HPLC column specifically designed for the analysis of basic compounds. These columns have advanced end-capping to shield the underlying silica.

Q: I have poor resolution between my product and an impurity. What are my options? A: Poor resolution means the peaks are not fully separated.

  • The Fix:

    • Optimize Mobile Phase: If using isocratic elution, decrease the percentage of the organic solvent (Solvent B). This will increase retention and may improve separation.

    • Switch to a Gradient: If an isocratic method doesn't work, develop a shallow gradient. A slow, gradual increase in the organic solvent percentage often provides the best resolution.

    • Change Organic Solvent: Switching from Acetonitrile to Methanol (or vice versa) can alter the selectivity of the separation and may resolve co-eluting peaks.

Q: My retention times are shifting between injections. What is causing this? A: Drifting retention times indicate a lack of system stability.

  • The Fix:

    • Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase before each injection. This is especially important for gradient methods. A 10-15 column volume flush is recommended.

    • Check for Leaks: Inspect the system for any leaks, as this can cause pressure fluctuations and affect retention times.

    • Mobile Phase Preparation: Ensure the mobile phase is well-mixed and degassed. Inconsistent mobile phase composition will lead to drift.

Visualization of Workflows

General Reaction Monitoring Workflow

This diagram illustrates the decision-making process for monitoring a reaction from initial sampling to final analysis.

G cluster_0 Reaction Monitoring Workflow sample 1. Take Reaction Aliquot prep 2. Prepare Sample (Dilute) sample->prep tlc 3. Run Quick TLC Analysis prep->tlc decision Is Reaction Complete? tlc->decision workup 5. Proceed to Work-up decision->workup  Yes continue_rxn Continue Reaction decision->continue_rxn  No hplc_prep 4a. Prepare for HPLC (Filter) hplc_run 4b. Run Quantitative HPLC hplc_prep->hplc_run workup->hplc_prep

Caption: Workflow for reaction monitoring using TLC and HPLC.

TLC Troubleshooting Logic

This diagram outlines the logical steps to diagnose and solve common TLC problems.

G cluster_1 TLC Troubleshooting start Observe TLC Plate prob1 Problem: Streaking Spots? start->prob1 prob2 Problem: Poor Separation? prob1->prob2  No sol1 Solution: Add 1% TEA to Mobile Phase prob1->sol1  Yes prob3 Problem: No Visible Spots? prob2->prob3  No sol2 Solution: Adjust Mobile Phase Polarity prob2->sol2  Yes sol3 Solution: Use a Chemical Stain (e.g., KMnO₄) prob3->sol3  Yes end Successful Analysis prob3->end  No sol1->end sol2->end sol3->end

Caption: Decision tree for troubleshooting common TLC issues.

References

  • Lindahl, R., Wästerby, A., & Levin, J. O. (2001). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. The Analyst, 126(2), 195-199. [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. [Link]

  • OperaChem. (2023). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. [Link]

  • Bitesize Bio. (2022). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • Shenyang East Chemical Science-Tech Co., Ltd. (2023). Liquid phase method for morpholine. [Link]

  • Agilent. (n.d.). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. [Link]

  • University of California, Los Angeles. (n.d.). TLC VISUALIZATION SOLUTIONS. [Link]

  • ChemBAM. (n.d.). Chromatography of painkiller drugs. [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Ethyl Morpholine-4-Carboxylate NMR Spectral Analysis

Executive Analysis: The Carbamate Distinction In drug discovery, Ethyl morpholine-4-carboxylate (CAS: 622-86-6) serves as a critical carbamate linker and protecting group motif. Its structural integrity is often confused...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Analysis: The Carbamate Distinction

In drug discovery, Ethyl morpholine-4-carboxylate (CAS: 622-86-6) serves as a critical carbamate linker and protecting group motif. Its structural integrity is often confused with its metabolic precursor (Morpholine ) or its alkylated analog (N-Ethylmorpholine ).[1][2]

This guide provides a definitive spectral comparison. Unlike standard datasheets, we focus on the comparative performance of NMR spectroscopy in distinguishing the carbamate functionality from common synthetic impurities. The presence of the carbonyl group significantly alters the electronic environment of the morpholine ring, creating a distinct "spectral fingerprint" that allows for precise quantification of reaction conversion and purity.[1]

Core Comparative Insight
FeatureEthyl Morpholine-4-Carboxylate (Target)Morpholine (Precursor)N-Ethylmorpholine (Analog)
Electronic Nature Urea-like resonance (Amide character)Secondary AmineTertiary Amine
Key 1H Marker N-CH₂ deshielded to ~3.4 ppm N-CH₂ shielded at ~2.8 ppm N-CH₂ shielded at ~2.4 ppm
Ethyl Group O-CH₂ (q) at ~4.1 ppm N/AN-CH₂ (q) at ~2.4 ppm
Carbonyl (13C) Present (~155 ppm )AbsentAbsent

Structural Logic & Pathway Visualization[1][2]

To understand the spectral shifts, one must visualize the synthesis and potential byproducts.[1][2] The carbamate formation involves the nucleophilic attack of morpholine on ethyl chloroformate.[1][2]

SynthesisPath cluster_legend Spectral Impact Morph Morpholine (Starting Material) Target Ethyl Morpholine-4-Carboxylate (Target Carbamate) Morph->Target + Cl-CO-OEt (Acylation) NEM N-Ethylmorpholine (Side Product/Analog) Morph->NEM + Et-X (Alkylation Impurity) ECF Ethyl Chloroformate (Reagent) ECF->Target Desc Acylation deshields N-CH2 protons Alkylation shields N-CH2 protons

Figure 1: Synthetic pathway distinguishing the target carbamate from alkylated analogs.[1][2] The reaction pathway dictates the impurities (Morpholine, N-Ethylmorpholine) that must be resolved by NMR.

Experimental Protocol: High-Resolution Acquisition

For definitive characterization, standard "quick" NMR runs are often insufficient due to the overlap of ring protons.[1][2]

Sample Preparation:

  • Solvent Selection: Use CDCl₃ (Chloroform-d) for routine analysis.[1][2] Use DMSO-d₆ if rotameric broadening is observed at room temperature, as the higher viscosity and polarity can sometimes sharpen exchangeable signals or separate peaks.[1][2]

  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent. High concentration is not required and can lead to viscosity broadening.[1][2]

  • Filtration: Filter through a glass wool plug to remove inorganic salts (e.g., triethylamine hydrochloride) often remaining from synthesis.[1][2]

Instrument Parameters (400 MHz+):

  • Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.

  • Relaxation Delay (D1): Set to 5.0 seconds . The ethyl group protons relax slowly; insufficient delay will skew integration ratios between the ethyl chain and the ring.[1][2]

  • Scans (NS): 16 scans are sufficient for 1H; 256-512 scans for 13C.[1][2]

Detailed Spectral Analysis

1H NMR Comparative Data (400 MHz, CDCl₃)

The "Performance" of the analysis relies on distinguishing the O-Methylene of the ethyl group from the O-Methylene of the morpholine ring.

AssignmentShift (δ ppm)MultiplicityIntegrationCoupling (J)Mechanistic Explanation
Ethyl CH₃ 1.26Triplet (t)3H7.1 HzStandard terminal methyl.
Ring N-CH₂ 3.40 - 3.50Broad/Multiplet4H-Diagnostic: Deshielded by the C=O anisotropy compared to free morpholine (2.8 ppm).
Ring O-CH₂ 3.60 - 3.68Multiplet (m)4H-Remains relatively stable compared to precursors; adjacent to oxygen.
Ethyl O-CH₂ 4.15Quartet (q)2H7.1 HzKey Identifier: Significantly deshielded by the ester oxygen.[2] Distinguishes from N-ethyl analogs (~2.4 ppm).[1][2]

Critical Observation: In N-Ethylmorpholine, the ethyl CH₂ is a quartet at ~2.4 ppm .[2] In the target Ethyl morpholine-4-carboxylate, this signal shifts dramatically downfield to 4.15 ppm . This 1.7 ppm shift is the primary metric for confirming carbamate formation.[1][2]

13C NMR Comparative Data (100 MHz, CDCl₃)
AssignmentShift (δ ppm)Signal TypeComparative Note
Ethyl CH₃ 14.6CH₃Standard aliphatic.
Ring N-C 44.0CH₂Shifted: Upfield of O-C, but distinct from free amine carbons.[1][2]
Ethyl O-CH₂ 61.4CH₂Characteristic of ethyl esters/carbamates.[2]
Ring O-C 66.4CH₂Ether carbons; most deshielded aliphatic signal.[1][2]
Carbamate C=O 155.2Quaternary (C)Definitive Proof: Absence indicates hydrolysis or failure.[1][2] Esters are typically ~170 ppm; Carbamates are shielded to ~155 ppm.[1][2]

Advanced Validation: 2D NMR Workflow

To ensure the "Ring N-CH₂" and "Ring O-CH₂" are not misassigned (a common error), use the HSQC (Heteronuclear Single Quantum Coherence) workflow.

NMRWorkflow Start Unknown Sample Proton 1H NMR Spectrum Check for q (4.15) and t (1.26) Start->Proton Carbon 13C NMR Spectrum Check for C=O (155 ppm) Proton->Carbon HSQC HSQC Experiment (1H-13C Correlation) Carbon->HSQC Decision Correlation Check HSQC->Decision ResultA Confirmed Structure: Ethyl Morpholine-4-Carboxylate Decision->ResultA C(44) correlates to H(3.4) C(61) correlates to H(4.1) ResultB Impurity Flag: Check for N-Ethylmorpholine Decision->ResultB C(52) correlates to H(2.4)

Figure 2: Validation workflow. HSQC correlates the proton signals to their specific carbons, resolving ambiguity between the ethyl methylene and ring protons.[1]

Self-Validating Logic:

  • If the proton at 4.15 ppm correlates to a carbon at 61 ppm , it is the Ethyl O-CH₂ .

  • If the proton at 3.45 ppm correlates to a carbon at 44 ppm , it is the Ring N-CH₂ .[2]

  • Contradiction Check: If you see a correlation between a proton at 2.4 ppm and a carbon at 52 ppm, your sample contains N-Ethylmorpholine impurity.[1][2]

References

  • National Institute of Standards and Technology (NIST). (2023).[1][2] N-Ethylmorpholine Mass and IR Spectra. NIST Chemistry WebBook, SRD 69.[1][2][3] [Link][1][2][3]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1][2] (Standard reference for chemical shift prediction of carbamates vs amines).

  • PubChem. (2023).[1][2][4] Ethyl morpholine-4-carboxylate Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2][5] (Authoritative source for coupling constants and integration logic).[1][2]

Sources

Comparative

A Researcher's Guide to the 1H NMR Spectrum of Ethyl Morpholine-4-Carboxylate: A Comparative Analysis

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Reso...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone for its ability to provide a detailed atomic-level map of molecular architecture. This guide offers an in-depth interpretation of the 1H NMR spectrum of Ethyl morpholine-4-carboxylate, a common building block in medicinal chemistry.

This document moves beyond a mere recitation of spectral data. Herein, we will dissect the spectrum of Ethyl morpholine-4-carboxylate, explaining the rationale behind the observed chemical shifts and coupling patterns. To provide a richer context and enhance understanding, we will draw objective comparisons with the spectra of structurally related analogues: morpholine, N-ethylmorpholine, and ethyl carbamate. This comparative approach, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret similar molecular scaffolds.

The Structural Landscape: Predicting the 1H NMR Spectrum of Ethyl Morpholine-4-Carboxylate

At the heart of interpreting any NMR spectrum lies a foundational understanding of the molecule's structure and the electronic environment of each proton. Ethyl morpholine-4-carboxylate possesses a morpholine ring, a saturated six-membered heterocycle, N-substituted with an ethyl carbamate moiety. This substitution pattern gives rise to distinct sets of proton signals.

The morpholine ring is known to adopt a chair conformation in solution.[1] This conformational preference can lead to differentiation between axial and equatorial protons, though rapid ring inversion at room temperature often results in averaged signals.[2] The protons on the morpholine ring are diastereotopic, meaning they are chemically non-equivalent. The protons on the carbons adjacent to the nitrogen (H-2 and H-6) will be deshielded compared to those adjacent to the oxygen (H-3 and H-5) due to the electron-withdrawing nature of the nitrogen atom.

The ethyl group of the carbamate will present as a classic ethyl pattern: a quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons. The chemical shift of the methylene protons will be significantly influenced by the adjacent oxygen atom.

Based on these structural considerations, we can predict the key features of the 1H NMR spectrum of Ethyl morpholine-4-carboxylate, as summarized in the table below.

Table 1: Predicted 1H NMR Spectral Data for Ethyl Morpholine-4-Carboxylate

SignalProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
A-O-CH2-CH3~4.1-4.2Quartet (q)2H
B-N-CH2-CH2-O-~3.6-3.7Triplet (t)4H
C-N-CH2-CH2-O-~3.4-3.5Triplet (t)4H
D-O-CH2-CH3~1.2-1.3Triplet (t)3H

A Comparative Analysis: Unraveling Structural Nuances

To truly appreciate the spectral features of Ethyl morpholine-4-carboxylate, a comparison with simpler, related molecules is invaluable. Below, we examine the 1H NMR spectra of morpholine, N-ethylmorpholine, and ethyl carbamate.

Alternative 1: Morpholine

Morpholine represents the unsubstituted parent heterocycle. Its 1H NMR spectrum is characterized by two distinct signals corresponding to the protons adjacent to the nitrogen and oxygen atoms.

Table 2: 1H NMR Spectral Data for Morpholine

SignalProtonsChemical Shift (ppm)MultiplicityIntegration
A-CH2-O-3.67Triplet (t)4H
B-CH2-NH-2.86Triplet (t)4H
Data sourced from ChemicalBook.[3]

The key takeaway from the morpholine spectrum is the baseline chemical shifts for the ring protons. The protons alpha to the oxygen (A) are more deshielded than those alpha to the nitrogen (B).

Alternative 2: N-Ethylmorpholine

Substituting the nitrogen with an ethyl group, as in N-ethylmorpholine, introduces new signals and influences the chemical shifts of the morpholine ring protons.

Table 3: 1H NMR Spectral Data for N-Ethylmorpholine

SignalProtonsChemical Shift (ppm)MultiplicityIntegration
A-CH2-O-~3.7Triplet (t)4H
B-N-CH2- (ring)~2.4Triplet (t)4H
C-N-CH2-CH3~2.4Quartet (q)2H
D-N-CH2-CH3~1.1Triplet (t)3H
Data sourced from PubChem and interpreted based on typical values.[4][5]

In N-ethylmorpholine, the protons on the carbons adjacent to the nitrogen are slightly shifted compared to morpholine due to the presence of the ethyl group. The ethyl group itself gives a characteristic quartet and triplet.

Alternative 3: Ethyl Carbamate

Ethyl carbamate provides a reference for the ethyl carboxylate moiety, isolated from the morpholine ring.

Table 4: 1H NMR Spectral Data for Ethyl Carbamate

SignalProtonsChemical Shift (ppm)MultiplicityIntegration
A-NH2~4.8Broad Singlet (br s)2H
B-O-CH2-CH34.11Quartet (q)2H
C-O-CH2-CH31.26Triplet (t)3H
Data sourced from the Human Metabolome Database and ChemicalBook.[6][7]

The spectrum of ethyl carbamate clearly shows the downfield shift of the methylene protons (B) directly attached to the oxygen of the ester group.[6]

Synthesizing the Comparison: Key Interpretive Insights

  • Influence of the Carbamate Group: The electron-withdrawing nature of the carbonyl group in the carbamate functionality in Ethyl morpholine-4-carboxylate is expected to deshield the adjacent protons on the morpholine ring (H-2 and H-6) compared to both morpholine and N-ethylmorpholine. This explains the predicted downfield shift for these protons into the ~3.4-3.5 ppm region.

  • Consistency of the Ethyl Group Signals: The chemical shifts and splitting patterns for the ethyl group in Ethyl morpholine-4-carboxylate are predicted to be very similar to those observed in ethyl carbamate. This demonstrates that the morpholine ring has a minimal long-range effect on the electronic environment of the ethyl protons.

  • Morpholine Ring Protons: The protons on the carbons adjacent to the oxygen in the morpholine ring (H-3 and H-5) are expected to have a chemical shift similar to that in unsubstituted morpholine and N-ethylmorpholine, as they are further removed from the influence of the N-substituent.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

To ensure the reliability and accuracy of the spectral data, adherence to a standardized experimental protocol is crucial.

Step-by-Step Methodology for 1H NMR Sample Preparation and Data Acquisition:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the Ethyl morpholine-4-carboxylate sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3). The choice of solvent is critical as its residual proton signals should not overlap with the analyte signals.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm and serves as a reference point for the chemical shifts.[8]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve homogeneity and improve spectral resolution. This is an iterative process to minimize peak widths.

    • Set the appropriate acquisition parameters, including the spectral width, acquisition time, and number of scans. For a routine 1H NMR, 8 to 16 scans are typically sufficient.

    • Acquire the Free Induction Decay (FID) signal.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Baseline correct the spectrum to obtain a flat baseline.

    • Integrate the peaks to determine the relative ratios of the different types of protons.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Visualizing the Connections

To further clarify the relationships discussed, the following diagrams illustrate the molecular structure of Ethyl morpholine-4-carboxylate and a typical workflow for NMR analysis.

cluster_workflow 1H NMR Workflow start Sample Preparation instrument Instrument Setup start->instrument Insert Sample acquisition Data Acquisition (FID) instrument->acquisition Lock & Shim processing Data Processing acquisition->processing Fourier Transform analysis Spectral Analysis processing->analysis Phase & Baseline Correction end Structural Elucidation analysis->end Assign Peaks

Caption: Standard workflow for 1H NMR analysis.

Conclusion

The 1H NMR spectrum of Ethyl morpholine-4-carboxylate is readily interpretable through a systematic analysis of its structural components and a comparative approach with related molecules. The characteristic signals of the morpholine ring and the ethyl carbamate moiety are well-defined and provide a unique fingerprint for this compound. By understanding the electronic effects of the substituents and the inherent properties of the morpholine heterocycle, researchers can confidently assign the observed resonances and verify the structure of their synthesized compounds. This guide serves as a practical resource, grounded in established spectroscopic principles, to aid in the routine yet critical task of molecular characterization.

References

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

  • ResearchGate. (2025). 1H and13C NMR spectra ofN-substituted morpholines. ResearchGate. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. [Link]

  • PubChem. (n.d.). Ethyl morpholine-2-carboxylate. PubChem. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0031219). Human Metabolome Database. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Oregon State University. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031219). Human Metabolome Database. [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. [Link]

  • PubChem. (n.d.). Ethylmorpholine. PubChem. [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the 13C NMR Spectral Analysis of Ethyl Morpholine-4-Carboxylate

Introduction For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel and existing molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, pa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel and existing molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of organic compounds. This guide provides an in-depth analysis of the 13C NMR spectrum of Ethyl morpholine-4-carboxylate, a common building block in medicinal chemistry. By comparing its spectrum with those of structurally related analogues, we will explore the subtle electronic and steric influences that govern 13C chemical shifts. This document is designed to not only present data but to also provide the underlying principles and experimental rigor required for confident spectral interpretation.

Understanding the 13C NMR Landscape

13C NMR spectroscopy provides a distinct signal for each unique carbon atom in a molecule, offering a direct window into the molecular skeleton.[1] The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electronic environment of the carbon nucleus. Factors such as the electronegativity of attached atoms, the hybridization state of the carbon, and steric effects all contribute to the observed chemical shift.[2] Generally, carbons attached to electronegative atoms like oxygen or nitrogen are deshielded and appear at higher chemical shifts (downfield), while aliphatic carbons are more shielded and appear at lower chemical shifts (upfield).[3]

Experimental Protocol for High-Quality 13C NMR Data Acquisition

Obtaining a clean, high-resolution 13C NMR spectrum is fundamental to accurate structural analysis. The following protocol outlines a self-validating system for the acquisition of 13C NMR data for small molecules like Ethyl morpholine-4-carboxylate.

I. Sample Preparation: The Foundation of a Good Spectrum
  • Analyte Purity: Begin with a sample of Ethyl morpholine-4-carboxylate of the highest possible purity. Impurities will introduce extraneous peaks, complicating spectral analysis.

  • Solvent Selection: Deuterated chloroform (CDCl3) is an excellent choice for Ethyl morpholine-4-carboxylate due to its good solubilizing properties for a wide range of organic compounds and its single carbon signal at approximately 77.16 ppm, which can be used as a secondary reference.[4]

  • Concentration: Prepare a solution with a concentration of 50-100 mg of the analyte in 0.6-0.7 mL of CDCl3. This concentration range provides a good signal-to-noise ratio for a typical 13C NMR experiment without leading to significant line broadening.

  • Internal Standard: Add a small amount (1-2 drops) of a solution of tetramethylsilane (TMS) in CDCl3. TMS is the primary reference standard for 1H and 13C NMR, with its carbon signal defined as 0.0 ppm.

  • Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

II. NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer and can be adapted for other instruments.

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument's software will automatically "lock" onto the deuterium signal of the CDCl3, which compensates for any magnetic field drift. Subsequently, "shimming" is performed to optimize the homogeneity of the magnetic field, resulting in sharp, symmetrical peaks.

  • Tuning and Matching: The probe is tuned and matched to the 13C frequency to ensure efficient transfer of radiofrequency power.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer) is typically used.

    • Acquisition Time (AQ): Set to 1-2 seconds to allow for adequate data sampling.

    • Relaxation Delay (D1): A delay of 2-5 seconds between pulses is crucial for allowing the carbon nuclei to return to equilibrium, ensuring more accurate signal intensities (though 13C NMR is not inherently quantitative without longer delays).

    • Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a larger number of scans (e.g., 128 to 1024) is required to achieve a good signal-to-noise ratio.

    • Spectral Width (SW): A spectral width of 0 to 220 ppm is generally sufficient for most organic molecules.

III. Data Processing
  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum via a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.

  • Referencing: The spectrum is referenced by setting the TMS peak to 0.0 ppm or the CDCl3 peak to 77.16 ppm.[4]

Figure 1: Experimental workflow for 13C NMR data acquisition.

Spectral Analysis of Ethyl Morpholine-4-Carboxylate

The 13C NMR spectrum of Ethyl morpholine-4-carboxylate, recorded in CDCl3 at 101 MHz, displays five distinct signals corresponding to its five unique carbon environments.

Structure and Peak Assignments:

Sources

Comparative

A Senior Application Scientist's Guide to the Infrared Spectrum of Ethyl Morpholine-4-Carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. Ethyl morpholine-4-carboxylate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. Ethyl morpholine-4-carboxylate, a key building block in organic synthesis, presents a unique spectroscopic signature. This guide provides an in-depth analysis and interpretation of its Infrared (IR) spectrum, offering a comparative perspective with structurally related molecules. As senior application scientists, we emphasize not just the data, but the rationale behind the spectral features, empowering researchers to confidently identify and characterize this compound.

Principles of IR Spectroscopy in the Analysis of Ethyl Morpholine-4-Carboxylate

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (stretching, bending, etc.). The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups.

For ethyl morpholine-4-carboxylate, we anticipate characteristic absorptions arising from the N-substituted morpholine ring, the carbamate functional group (specifically the carbonyl, C-N, and C-O bonds), and the ethyl ester moiety. The precise position and intensity of these absorption bands are influenced by the electronic and steric environment within the molecule.

Interpreting the Infrared Spectrum of Ethyl Morpholine-4-Carboxylate

A detailed breakdown of the expected IR absorption bands is presented below:

Wavenumber (cm⁻¹)Vibrational ModeInterpretation
2980-2850 C-H stretchingThese strong absorptions arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the morpholine ring and the ethyl group.
1705-1685 C=O stretching (Amide I)This is a very strong and sharp absorption characteristic of the carbonyl group in the carbamate linkage. The position is influenced by the electron-donating nitrogen atom of the morpholine ring.
1465-1440 CH₂ scissoringThese medium-intensity bands are due to the bending vibrations of the methylene groups in the morpholine and ethyl moieties.
1280-1240 C-N stretchingA strong band resulting from the stretching of the tertiary amine C-N bond within the carbamate group.
1120-1080 C-O-C stretchingThe morpholine ring exhibits a characteristic strong absorption due to the asymmetric stretching of the C-O-C ether linkage.
1070-1030 C-O stretchingThis strong absorption is attributed to the stretching of the C-O bond of the ethyl ester portion of the carbamate.

Comparative Spectral Analysis: Distinguishing Ethyl Morpholine-4-Carboxylate

To highlight the unique spectral features of ethyl morpholine-4-carboxylate, it is instructive to compare its expected IR spectrum with those of structurally similar compounds. This comparative approach is crucial for unambiguous compound identification, especially in complex reaction mixtures.

CompoundKey Diagnostic IR Peaks (cm⁻¹)Structural Rationale for Differences
Ethyl Morpholine-4-carboxylate ~1700 (strong C=O) , ~1260 (strong C-N), ~1100 (strong C-O-C)The prominent carbonyl peak is the defining feature of the carbamate group. The C-N and C-O-C stretches are characteristic of the substituted morpholine ring.
Morpholine ~3330 (N-H stretch) , ~1115 (strong C-O-C)[1][2]The most significant difference is the presence of a broad N-H stretching band and the absence of the strong carbonyl absorption seen in the carbamate.
N-Ethylmorpholine No C=O stretch , ~1117 (strong C-O-C)[3]Similar to morpholine, it lacks a carbonyl peak. The overall spectrum in the fingerprint region will be very similar to ethyl morpholine-4-carboxylate, but the absence of the C=O stretch is the key differentiator.
Ethyl Chloroformate ~1775 (strong C=O) [4]The carbonyl stretching frequency is significantly higher than in the carbamate due to the electron-withdrawing effect of the chlorine atom.

This comparative analysis underscores the diagnostic power of IR spectroscopy. The presence of a strong carbonyl absorption around 1700 cm⁻¹, in conjunction with the characteristic bands of a substituted morpholine ring, provides a definitive identification of ethyl morpholine-4-carboxylate.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

Obtaining a reliable IR spectrum is contingent upon proper sample preparation and instrument operation. For a liquid sample like ethyl morpholine-4-carboxylate, the following protocol is recommended.[5][6][7]

Instrumentation and Materials
  • Fourier Transform Infrared (FT-IR) Spectrometer

  • Liquid transmission cell with IR-transparent windows (e.g., NaCl or KBr plates)[5]

  • Pasteur pipette or syringe

  • Ethyl morpholine-4-carboxylate sample

  • Appropriate solvent for cleaning (e.g., anhydrous acetone or isopropanol)

  • Lens paper

Step-by-Step Procedure
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the liquid cell windows thoroughly with the appropriate solvent and dry with a gentle stream of nitrogen or by carefully wiping with lens paper.

    • Assemble the empty, clean cell in the spectrometer's sample holder.

    • Acquire a background spectrum. This will be subtracted from the sample spectrum to remove any signals from the instrument and the atmosphere.

  • Sample Preparation and Loading:

    • Using a clean Pasteur pipette or syringe, carefully introduce a small drop of ethyl morpholine-4-carboxylate onto the center of one of the salt plates.[6]

    • Place the second salt plate on top of the first, gently pressing to form a thin, uniform liquid film between the plates. Avoid introducing air bubbles.

  • Sample Spectrum Acquisition:

    • Carefully place the loaded sample cell into the spectrometer's sample holder in the same orientation as the background scan.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

    • Compare the obtained spectrum with the expected peak positions and with reference spectra of related compounds.

  • Cleaning:

    • Disassemble the liquid cell and thoroughly clean the salt plates with the appropriate solvent. Store the plates in a desiccator to prevent fogging and degradation.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_sample Sample Handling cluster_analysis Analysis Instrument_Prep Instrument Preparation (Power On, Purge) Background_Scan Acquire Background Spectrum (Empty Cell) Instrument_Prep->Background_Scan Ready Sample_Prep Prepare Sample (Liquid Film on Salt Plate) Background_Scan->Sample_Prep Complete Sample_Scan Acquire Sample Spectrum Sample_Prep->Sample_Scan Loaded Data_Processing Data Processing (Background Subtraction) Sample_Scan->Data_Processing Complete Spectral_Analysis Spectral Analysis (Peak Identification & Comparison) Data_Processing->Spectral_Analysis Processed Spectrum

Caption: Experimental workflow for acquiring an FT-IR spectrum of a liquid sample.

Conclusion

The infrared spectrum of ethyl morpholine-4-carboxylate is characterized by a strong carbonyl absorption around 1700 cm⁻¹, along with distinctive bands corresponding to the C-N and C-O-C vibrations of the N-substituted morpholine ring. Comparative analysis with related compounds such as morpholine and N-ethylmorpholine reveals the diagnostic importance of the carbamate carbonyl peak for unambiguous identification. By following the detailed experimental protocol provided, researchers can confidently acquire high-quality IR spectra for the precise structural characterization of this and other valuable synthetic intermediates.

References

  • ResearchGate. The experimental FT-IR spectrum of 4-ethylmorpholine. [Link]

  • National Institute of Standards and Technology. Morpholine. [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Northern Illinois University. FT-IR sample preparation. [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Ethyl Morpholine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals The Structural and Pharmaceutical Relevance of the Morpholine Scaffold Ethyl morpholine-4-carboxylate is a molecule of significant interest in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Structural and Pharmaceutical Relevance of the Morpholine Scaffold

Ethyl morpholine-4-carboxylate is a molecule of significant interest in medicinal chemistry. The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen, is a privileged scaffold in drug design. Its presence can enhance the pharmacokinetic properties of a compound, such as aqueous solubility and metabolic stability. Consequently, understanding the mass spectrometric behavior of N-substituted morpholines is critical for the identification of novel pharmaceutical agents and their metabolites. This guide will focus on the fragmentation patterns of Ethyl morpholine-4-carboxylate under electron ionization (EI), a common ionization technique in mass spectrometry.

Theoretical Fragmentation Pathways of Ethyl Morpholine-4-carboxylate

The fragmentation of an organic molecule in a mass spectrometer is not a random process but is governed by the relative stability of the resulting ions and neutral losses. For Ethyl morpholine-4-carboxylate (molar mass: 159.18 g/mol ), the primary sites of ionization are the lone pair electrons on the nitrogen and oxygen atoms. The subsequent fragmentation pathways are predictable based on the functional groups present: a tertiary amine within a heterocyclic ring and an ethyl carbamate.

The most likely fragmentation events include:

  • Alpha-Cleavage: The bonds adjacent to the heteroatoms (nitrogen and oxygen) are susceptible to cleavage. For amines, alpha-cleavage is a dominant fragmentation pathway.[1]

  • Cleavage of the Carbamate Group: The ester and amide-like bonds of the carbamate moiety provide specific cleavage points. Fragmentation tends to occur at the C-C bond next to the oxygen in ethers and adjacent to the C=O group in esters.[1]

  • Ring Opening and Fragmentation: The morpholine ring itself can undergo characteristic cleavage to yield smaller fragment ions.

Based on these principles, we can predict the formation of several key fragment ions, which are summarized in the table below and visualized in the subsequent diagram.

Predicted Fragment Ionm/zProposed Structure/Loss
[M]+•159Molecular Ion
[M - C2H5]+130Loss of the ethyl radical
[M - OC2H5]+114Loss of the ethoxy radical
[C4H8NO]+100Ring fragmentation product
[C4H8N]+86Morpholine cation
[C2H5O]+45Ethoxy cation
[C2H4]+•28Ethene radical cation (from ring fragmentation)

digraph "Ethyl_morpholine_4_carboxylate_Fragmentation" {
graph [layout=dot, rankdir=LR, splines=ortho];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#5F6368"];

M [label="[C7H13NO3]+•\nm/z 159", fillcolor="#4285F4", fontcolor="#FFFFFF"]; frag130 [label="[C5H10NO3]+\nm/z 130", fillcolor="#EA4335", fontcolor="#FFFFFF"]; frag114 [label="[C5H8NO2]+\nm/z 114", fillcolor="#FBBC05", fontcolor="#202124"]; frag86 [label="[C4H8N]+\nm/z 86", fillcolor="#34A853", fontcolor="#FFFFFF"];

M -> frag130 [label="- •C2H5"]; M -> frag114 [label="- •OC2H5"]; M -> frag86 [label="- C3H5O2"]; }

Caption: Predicted primary fragmentation pathways of Ethyl morpholine-4-carboxylate.

Comparative Fragmentation Analysis with Structurally Related Analogs

To provide a robust framework for interpreting the mass spectrum of Ethyl morpholine-4-carboxylate, it is instructive to compare its predicted fragmentation with that of structurally similar compounds.

N-Acetylmorpholine

N-Acetylmorpholine shares the N-substituted morpholine core. Its fragmentation is dominated by the cleavage of the acetyl group. The formation of the morpholine cation (m/z 86) is a prominent feature, as is the loss of a methyl radical to form an ion at m/z 114. This comparison highlights the influence of the substituent on the carbamate nitrogen on the resulting fragmentation pattern.

Ethyl Piperidine-1-carboxylate

Replacing the morpholine ring with a piperidine ring allows for an assessment of the role of the ring oxygen in fragmentation. While similar losses of the ethyl and ethoxy groups are expected, the subsequent fragmentation of the heterocyclic ring will differ. The piperidine cation would be observed at m/z 84.

Ethyl Carbamate

The simplest analogue, ethyl carbamate, provides a baseline for the fragmentation of the N-unsubstituted carbamate group. Its mass spectrum is characterized by fragment ions at m/z 62, 74, and the molecular ion at m/z 89.[2] This helps to distinguish fragments originating from the core carbamate structure from those involving the morpholine ring.

CompoundMolecular Ion (m/z)Key Fragment 1 (m/z)Key Fragment 2 (m/z)
Ethyl morpholine-4-carboxylate 15911486
N-Acetylmorpholine12911486
Ethyl piperidine-1-carboxylate15711284
Ethyl Carbamate897462

Standardized Experimental Protocol for GC-EI-MS Analysis

The following protocol provides a standardized methodology for the analysis of Ethyl morpholine-4-carboxylate and similar compounds using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).

I. Sample Preparation

  • Prepare a stock solution of Ethyl morpholine-4-carboxylate at a concentration of 1 mg/mL in a suitable volatile solvent (e.g., methanol, ethyl acetate).

  • Perform serial dilutions to prepare working standards at concentrations appropriate for the sensitivity of the instrument.

II. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Final hold: 5 minutes at 280°C

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 35-400

III. Data Acquisition and Analysis

  • Acquire the total ion chromatogram (TIC) and mass spectra of the sample and standards.

  • Identify the peak corresponding to Ethyl morpholine-4-carboxylate based on its retention time.

  • Extract the mass spectrum for the identified peak.

  • Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions.

  • Compare the experimental fragmentation pattern with the predicted pathways and the spectra of related compounds.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation stock 1. Prepare Stock Solution (1 mg/mL) dilute 2. Prepare Working Standards stock->dilute inject 3. Inject Sample dilute->inject separate 4. GC Separation inject->separate ionize 5. EI Ionization (70 eV) separate->ionize detect 6. Mass Detection ionize->detect extract 7. Extract Mass Spectrum detect->extract analyze 8. Analyze Fragmentation extract->analyze compare 9. Compare with Analogs analyze->compare

Caption: A standardized workflow for the GC-EI-MS analysis of Ethyl morpholine-4-carboxylate.

Conclusion and Future Perspectives

The mass spectrometric fragmentation of Ethyl morpholine-4-carboxylate is predictable and follows established chemical principles. By understanding the characteristic fragmentation pathways and comparing them with those of structurally related molecules, researchers can confidently identify and characterize this and other morpholine derivatives. The methodologies and comparative data presented in this guide provide a solid foundation for the structural elucidation of novel compounds in drug discovery and development. Further studies employing high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) would provide even greater detail into the fragmentation mechanisms and allow for the differentiation of isomeric structures.

References

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). PMC - NIH. [Link]

  • (a) Mass spectra of morpholine cation and fragment ions which are... (n.d.). ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. (n.d.). Der Chemica Sinica. [Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. (2024). AIP Publishing. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

  • Ethyl Carbamate (Type-II). (n.d.). OIV. [Link]

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Comparative

Structural and Physicochemical Properties: A Tale of Two Carbamates

As a Senior Application Scientist, I've frequently consulted with research teams on the selection of appropriate building blocks and protecting group strategies for complex synthetic targets. A common query involves choo...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've frequently consulted with research teams on the selection of appropriate building blocks and protecting group strategies for complex synthetic targets. A common query involves choosing between N-protected morpholine derivatives, specifically Ethyl morpholine-4-carboxylate and the more ubiquitous tert-butyl morpholine-4-carboxylate (Boc-morpholine). While both serve to mask the secondary amine of the morpholine scaffold, their utility, reactivity, and stability profiles are dictated by the nature of their alkoxycarbonyl substituents.

This guide provides an in-depth comparison of these two reagents. We will delve into their chemical properties, explore their divergent applications in synthesis, and provide validated experimental protocols. The objective is to equip you, the research scientist, with the necessary data and rationale to make an informed decision for your specific synthetic challenge.

At first glance, both molecules share the same morpholine core, a privileged scaffold in medicinal chemistry valued for its favorable physicochemical properties and synthetic versatility.[1][2] The key distinction lies in the ester portion of the carbamate protecting group: an ethyl group versus a tert-butyl group. This seemingly minor difference has profound implications for the molecule's steric and electronic character, and most importantly, its chemical lability.

The tert-butyl group in Boc-morpholine is sterically bulky and, critically, capable of forming a stable tertiary carbocation upon cleavage. This inherent electronic stability is the cornerstone of its widespread use as an acid-labile protecting group.[3] In contrast, the ethyl group in Ethyl morpholine-4-carboxylate is less sterically demanding and cannot form a similarly stable carbocation. This renders the ethyl carbamate significantly more robust towards acidic conditions.

dot graph "Structural_Comparison" { layout=neato; node [shape=none, margin=0]; rankdir=LR; splines=false;

// Node Definitions Boc [label=<

Boc-morpholine

];

Ethyl [label=<

Ethyl morpholine-4-carboxylate

];

// Invisible nodes for positioning subgraph { rank = same; Boc; Ethyl; } } caption { label="Figure 1. Chemical Structures." fontsize=10; } END_DOT

Caption: Figure 1. Chemical Structures of Boc-morpholine and Ethyl morpholine-4-carboxylate.

Below is a summary of their key physicochemical properties for quick reference.

PropertyEthyl morpholine-4-carboxylateBoc-morpholine (tert-butyl morpholine-4-carboxylate)
Synonyms N-(Ethoxycarbonyl)morpholine4-(tert-Butoxycarbonyl)morpholine
CAS Number 6976-49-4[4]10284-90-9 (Generic, structure-based)
Molecular Formula C₇H₁₃NO₃[4]C₉H₁₇NO₃[5]
Molecular Weight 159.18 g/mol [4]187.24 g/mol [5]
Appearance Colorless to slightly yellow liquidSolid[5]
Boiling Point ~233 °C (Predicted)N/A (Solid)
Melting Point N/A (Liquid)~40-44 °C (Varies with purity)
Key Feature High stability to acidic conditionsHigh lability in acidic conditions

The Decisive Factor: Chemical Stability and Deprotection Strategy

The primary point of divergence and the most critical consideration for a synthetic chemist is the method of deprotection. The choice between these two reagents often comes down to the compatibility of their cleavage conditions with other functional groups present in the molecule.

Boc-morpholine: The Acid-Labile Workhorse

The Boc group is a cornerstone of modern organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[6][7] Its popularity stems from its reliable and mild removal under acidic conditions, which do not affect many other protecting groups.

  • Mechanism of Cleavage: The deprotection proceeds via an E1 elimination mechanism. Protonation of the carbonyl oxygen by a strong acid like trifluoroacetic acid (TFA) leads to the loss of the morpholine moiety. The resulting tert-butyl cation is highly stabilized and is subsequently quenched by eliminating a proton to form isobutylene gas and releasing carbon dioxide. This irreversible, gas-forming decomposition drives the reaction to completion.

  • Orthogonality: The acid-lability of the Boc group makes it orthogonal to the base-labile Fmoc (Fluorenylmethyloxycarbonyl) group, a fundamental principle exploited in Fmoc-based SPPS.[8][9] It is also orthogonal to groups removed by hydrogenolysis (e.g., Cbz, Benzyl esters).

Ethyl morpholine-4-carboxylate: The Robust Alternative

The ethyl carbamate is significantly more stable to the acidic conditions that readily cleave a Boc group.[10] Attempting to remove it with standard TFA treatment will generally result in no reaction. This robustness makes it an ideal choice when the morpholine nitrogen must remain protected during an acid-catalyzed step, such as the removal of a Boc group elsewhere in the molecule.

  • Mechanism of Cleavage: Deprotection of the ethyl carbamate requires more forcing conditions, typically basic hydrolysis (saponification). Treatment with a strong base, such as sodium hydroxide or lithium hydroxide, initiates a nucleophilic acyl substitution at the carbonyl carbon. This breaks the carbamate bond, yielding the free morpholine, ethanol, and a carbonate salt.

  • Orthogonality: The stability of the ethyl carbamate to acid and its lability to base makes it an excellent orthogonal partner to the Boc group. A synthetic strategy could involve the selective deprotection of a Boc-protected amine in the presence of an ethyl carbamate-protected morpholine, or vice versa.

dot graph Deprotection_Workflow { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", style=filled]; edge [color="#4285F4", fontcolor="#202124"];

} caption { label="Figure 2. Deprotection Pathways." fontsize=10; } END_DOT

Caption: Figure 2. Contrasting deprotection workflows for Boc-morpholine and Ethyl morpholine-4-carboxylate.

Experimental Protocols: A Practical Guide

To translate theory into practice, here are standardized, self-validating protocols for the deprotection of each reagent. The success of these reactions is readily confirmed by TLC analysis (disappearance of the starting material and appearance of the more polar free amine) and subsequent characterization (e.g., NMR, MS).

Protocol 1: Acidic Cleavage of Boc-morpholine

This protocol is representative of standard conditions used in solution-phase synthesis and mirrors the chemistry used for cleavage from acid-labile resins in SPPS.[6]

  • Objective: To deprotect Boc-morpholine to yield free morpholine.

  • Materials:

    • Boc-morpholine (1.0 eq)

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic acid (TFA) (10-20 eq)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve Boc-morpholine in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TFA (10-20 equivalents) to the stirred solution. Causality Note: The reaction is exothermic and generates gas (CO₂ and isobutylene). Slow addition at 0 °C controls the reaction rate and minimizes potential side reactions.

    • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC until the starting material is fully consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Carefully neutralize the residue by dissolving it in DCM and washing with saturated NaHCO₃ solution until gas evolution ceases.

    • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude morpholine. Further purification can be achieved by distillation if necessary.

Protocol 2: Basic Hydrolysis of Ethyl morpholine-4-carboxylate

This protocol employs classical saponification conditions to cleave the robust ethyl carbamate group.

  • Objective: To deprotect Ethyl morpholine-4-carboxylate to yield free morpholine.

  • Materials:

    • Ethyl morpholine-4-carboxylate (1.0 eq)

    • Ethanol or Methanol

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (2-5 eq)

    • Water

    • Diethyl ether or DCM for extraction

  • Procedure:

    • Dissolve Ethyl morpholine-4-carboxylate in a mixture of ethanol (or methanol) and water in a round-bottom flask.

    • Add solid NaOH or LiOH (2-5 equivalents). Causality Note: A stoichiometric excess of base is required to drive the hydrolysis to completion. The use of a co-solvent like ethanol ensures homogeneity of the reaction mixture.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (typically 80-100 °C) for 4-16 hours.

    • Monitor the reaction by TLC. The product, morpholine, is volatile, so care must be taken during workup.

    • After cooling to room temperature, concentrate the mixture under reduced pressure to remove the alcohol solvent.

    • Extract the aqueous residue multiple times with a suitable organic solvent like diethyl ether or DCM.

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to yield the crude morpholine. Note: Due to the volatility of morpholine (B.P. 129 °C[11]), significant loss can occur during solvent removal. Distillation is the preferred method for final purification.

Authoritative Grounding & Strategic Recommendations

When to Choose Boc-morpholine:

  • Gold Standard for Orthogonal Strategies: Boc-morpholine is the reagent of choice when your synthetic route involves base-sensitive functional groups or requires subsequent manipulations under basic conditions. Its clean, mild removal with acid is highly predictable and well-documented, especially in peptide and medicinal chemistry.[12][13][14]

  • Multi-step Syntheses: In the assembly of complex molecules where multiple protecting groups are employed, the well-established reactivity of the Boc group allows for reliable, selective deprotection without disturbing other protected sites.[15]

When to Choose Ethyl morpholine-4-carboxylate:

  • Acid-Resistant Protection: Select Ethyl morpholine-4-carboxylate when you need to protect the morpholine nitrogen while performing reactions under strongly acidic conditions, such as the deprotection of another Boc group within the same molecule.

  • Large-Scale Synthesis: For industrial applications where cost is a significant factor, the raw materials for producing the ethyl carbamate (ethyl chloroformate) are generally less expensive than those for the Boc group (Boc anhydride). If the final product can withstand a harsh basic hydrolysis step, this can be a more economical choice.

  • Building Block Diversity: The resulting ethyl carbamate is an electron-withdrawing group that can influence the reactivity of the morpholine ring in subsequent steps, offering a different electronic profile compared to the Boc group.[16][17]

References

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. [Link]

  • Olah, G. A., & Ohannesian, L. (1987). Synthetic methods and reactions. 119. N-Formylmorpholine: a new and effective formylating agent for the preparation of aldehydes and dialkyl (1-formylalkyl)phosphonates from Grignard or organolithium reagents. The Journal of Organic Chemistry, 52(7), 1285–1290. [Link]

  • CP Lab Safety. (n.d.). Ethyl morpholine-4-carboxylate, min 97%, 1 gram. [Link]

  • Wikipedia. (n.d.). Morpholine. [Link]

  • Sabatino, G., et al. (2020). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. RSC Advances, 10(59), 35843–35851. [Link]

  • Jia, Y., et al. (2013). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 78(18), 9513–9519. [Link]

  • ResearchGate. (n.d.). Comparison of morpholine and 4-methylmorpholine complexes. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). EP4011901A1 - Method for the fmoc group cleavage.
  • Sunresin Life Sciences. (n.d.). Peptide Synthesis by Boc Strategy. [Link]

  • ACS Publications. (2013). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry. [Link]

  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. (n.d.). [Link]

  • ResearchGate. (n.d.). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • PubMed. (n.d.). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. [Link]

  • PubChem. (n.d.). Methyl morpholine-4-carboxylate. [Link]

  • Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. [Link]

  • PMC - PubMed Central. (2021). The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • Google Patents. (n.d.). CN106543107A - A kind of synthetic method of 1 BOC piperazines.
  • YouTube. (2020). Peptide Synthesis with the Boc Protecting Group. [Link]

  • PMC - NIH. (n.d.). A New Strategy for the Synthesis of Substituted Morpholines. [Link]

  • Hainan Sincere Industries. (n.d.). Morpholine & Substituted Morpholines supplier. [Link]

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Validation

A Senior Application Scientist's Guide to the Analytical Quantification of Ethyl Morpholine-4-Carboxylate

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical entities is paramount. Ethyl morpholine-4-carboxylate, a key intermediate in various synthetic pathways...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical entities is paramount. Ethyl morpholine-4-carboxylate, a key intermediate in various synthetic pathways, is no exception. This guide provides an in-depth comparison of analytical methodologies for the quantification of Ethyl morpholine-4-carboxylate, grounded in scientific principles and practical application. We will explore the nuances of chromatographic and spectroscopic techniques, offering insights into method selection and protocol optimization.

Introduction to Ethyl Morpholine-4-Carboxylate and the Imperative for its Accurate Quantification

Ethyl morpholine-4-carboxylate (CAS No. 6976-49-4) is a morpholine derivative characterized by an ethyl carbamate group attached to the nitrogen atom.[1][2] Its molecular formula is C7H13NO3, with a molecular weight of 159.18 g/mol .[1][2] The purity and concentration of this intermediate can significantly impact the yield and impurity profile of subsequent synthetic steps. Therefore, robust analytical methods are crucial for reaction monitoring, quality control of starting materials, and stability testing.

This guide will focus on the two most prevalent analytical techniques for the quantification of small organic molecules like Ethyl morpholine-4-carboxylate: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will also briefly touch upon spectroscopic methods for structural confirmation.

Chromatographic Techniques: A Comparative Analysis

Chromatography is the cornerstone of quantitative analysis for organic compounds, offering high separation efficiency and sensitivity.[3] The choice between Gas Chromatography and High-Performance Liquid Chromatography is primarily dictated by the analyte's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility

Given its predicted boiling point and molecular weight, Ethyl morpholine-4-carboxylate is amenable to analysis by Gas Chromatography, particularly when coupled with a Mass Spectrometry (MS) detector for unequivocal identification and sensitive quantification.

Principle of the Technique: GC separates compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, while the signal intensity is proportional to the concentration.

A Case Study with a Close Analog: Methyl Morpholine-4-carboxylate

Anticipated Performance and Method Development Considerations:

Based on the analysis of analogous compounds, a GC-MS method for Ethyl morpholine-4-carboxylate can be expected to achieve excellent linearity, precision, and low limits of detection (LOD) and quantification (LOQ).[5][6]

Table 1: Projected Performance Characteristics of a GC-MS Method for Ethyl Morpholine-4-carboxylate (Based on Analogous Compounds)

ParameterExpected PerformanceRationale/Reference
Linearity (R²) > 0.995High correlation is typical for GC-MS methods with appropriate internal standards.[5][6]
Limit of Detection (LOD) 1-10 µg/LBased on the LOD for morpholine after derivatization, a similar range is achievable.[5][6]
Limit of Quantification (LOQ) 5-30 µg/LTypically 3-5 times the LOD.[5][6]
Accuracy (% Recovery) 90-110%Achievable with proper sample preparation and calibration.
Precision (% RSD) < 5%Reflects the high reproducibility of modern GC-MS instrumentation.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing Ethyl morpholine-4-carboxylate Dilution Dilution with a suitable solvent (e.g., Ethyl Acetate) Sample->Dilution ISTD Addition of Internal Standard Dilution->ISTD Vial Transfer to GC vial ISTD->Vial GC_Inlet Injection into GC Inlet Vial->GC_Inlet GC_Column Separation on a suitable capillary column (e.g., DB-5ms) GC_Inlet->GC_Column MS_Source Ionization in MS Source (EI) GC_Column->MS_Source Mass_Analyzer Mass Analysis (Quadrupole) MS_Source->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Quantification using Calibration Curve Integration->Calibration Report Final Report Calibration->Report

Caption: Workflow for the quantification of Ethyl morpholine-4-carboxylate by GC-MS.

Detailed Experimental Protocol: GC-MS Quantification

  • Preparation of Standards and Samples:

    • Prepare a stock solution of Ethyl morpholine-4-carboxylate in ethyl acetate (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

    • Select a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties and retention time) and add it to all standards and samples at a constant concentration.

    • Dilute the unknown samples with ethyl acetate to fall within the calibration range.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977B or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of Ethyl morpholine-4-carboxylate and the internal standard.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes

HPLC is a powerful alternative to GC, especially for compounds that are non-volatile or thermally labile. Ethyl morpholine-4-carboxylate, being a relatively polar molecule, is well-suited for analysis by reverse-phase HPLC.

Principle of the Technique: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. In reverse-phase HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).

Method Development Considerations:

  • Column Selection: A C18 column is a good starting point for method development.

  • Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol will likely provide good separation from potential impurities. The addition of a small amount of a modifier like formic acid or ammonium acetate can improve peak shape.

  • Detection: Since Ethyl morpholine-4-carboxylate lacks a strong chromophore, UV detection at a low wavelength (e.g., 200-210 nm) might be possible but could lack specificity. A more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) would be more suitable. For the highest sensitivity and selectivity, coupling the HPLC to a mass spectrometer (LC-MS) is the gold standard.[3]

Table 2: Comparison of HPLC Detectors for the Analysis of Ethyl Morpholine-4-carboxylate

DetectorPrincipleAdvantagesDisadvantages
UV-Vis Measures absorbance of lightSimple, robust, and inexpensiveRequires a chromophore; may lack sensitivity and specificity for this compound
CAD/ELSD Nebulizes eluent and measures light scattering from non-volatile particlesUniversal detection for non-volatile analytesNon-linear response; requires volatile mobile phases
Mass Spectrometry (MS) Measures mass-to-charge ratio of ionsHighly sensitive and selective; provides structural informationHigher cost and complexity

Experimental Workflow for HPLC-UV/MS Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample containing Ethyl morpholine-4-carboxylate Dilution Dilution with mobile phase or a compatible solvent Sample->Dilution Filter Filtration through 0.45 µm filter Dilution->Filter Vial Transfer to HPLC vial Filter->Vial Injector Autosampler Injection Vial->Injector Column Separation on a C18 column Injector->Column Pump Mobile Phase Delivery (Gradient) Pump->Column Detector Detection (UV or MS) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Quantification using Calibration Curve Integration->Calibration Report Final Report Calibration->Report

Caption: Workflow for the quantification of Ethyl morpholine-4-carboxylate by HPLC.

Detailed Experimental Protocol: Reverse-Phase HPLC with UV Detection

  • Preparation of Mobile Phase and Samples:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Prepare a stock solution of Ethyl morpholine-4-carboxylate in a mixture of water and acetonitrile (50:50 v/v).

    • Prepare calibration standards by serial dilution.

    • Dilute unknown samples to fall within the calibration range and filter through a 0.45 µm syringe filter.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 205 nm.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 10% B

      • 18.1-25 min: 10% B

  • Data Analysis:

    • Integrate the peak area of Ethyl morpholine-4-carboxylate.

    • Construct a calibration curve by plotting peak area against the concentration of the standards.

    • Determine the concentration in unknown samples from the calibration curve.

Spectroscopic Characterization

While chromatographic methods are ideal for quantification, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the unequivocal structural confirmation of Ethyl morpholine-4-carboxylate.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For Ethyl morpholine-4-carboxylate, ¹H NMR would show characteristic signals for the ethyl group (a triplet and a quartet) and the morpholine ring protons. The morpholine protons often exhibit a distinct pattern of two multiplets corresponding to the protons adjacent to the oxygen and nitrogen atoms.[7] ¹³C NMR would show distinct signals for all seven carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule. The IR spectrum of Ethyl morpholine-4-carboxylate would be expected to show a strong absorption band for the carbonyl (C=O) group of the carbamate at approximately 1700-1720 cm⁻¹, and C-O-C stretching vibrations for the ether linkage in the morpholine ring.

Conclusion: Selecting the Optimal Analytical Method

The choice of the most appropriate analytical method for the quantification of Ethyl morpholine-4-carboxylate depends on the specific requirements of the analysis.

  • For routine quality control and reaction monitoring where high throughput and sensitivity are required, a validated GC-MS method is highly recommended. Its ability to provide both quantitative data and mass spectral confirmation makes it a robust choice.

  • When dealing with complex matrices or when the analyte is present with non-volatile impurities, HPLC, particularly LC-MS, offers superior separation and detection capabilities.

In all cases, proper method validation according to ICH guidelines is essential to ensure the reliability and accuracy of the generated data. This includes assessing specificity, linearity, range, accuracy, precision, and robustness. By carefully selecting and validating the analytical methodology, researchers and drug development professionals can ensure the quality and consistency of their work.

References

  • Cao, M., Zhang, P., Feng, Y., Zhang, H., Zhu, H., Lian, K., & Kang, W. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8546923. [Link]

  • Zhu, M., Liu, S., Deng, Z., & Wang, G. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Rasayan Journal of Chemistry, 7(4), 389-395. [Link]

  • Kartsev, V. G. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of General Chemistry, 83(13), 2435-2475. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Ethyl morpholine-4-carboxylate, min 97%, 1 gram. Retrieved from [Link]

  • Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s), 253. [Link]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved from [Link]

  • Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]

  • Carl ROTH. (n.d.). 4-Ethylmorpholine, CAS No. 100-74-3. Retrieved from [Link]

  • ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Loba Chemie. (n.d.). 100-74-3 CAS | N-ETHYLMORPHOLINE. Retrieved from [Link]

  • Lindahl, R., Levin, J. O., & Andersson, K. (1997). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. The Analyst, 122(11), 1269–1272. [Link]

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  • PubChem. (n.d.). Methyl morpholine-4-carboxylate. Retrieved from [Link]

  • Amines & Plasticizers Limited. (n.d.). N-Ethyl Morpholine (NEM)*. Retrieved from [Link]

  • CABI Digital Library. (n.d.). 'The Gc Ms Analysis Of Ethyl Acetate Extract Of One Herbal Plant, 'Crotalaria Pallida'. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Ethyl morpholine-4-carboxylate
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Reactant of Route 2
Ethyl morpholine-4-carboxylate
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